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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift reference data for 2-Propen-1-ol, 3-(trimethylsilyl)-

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization and stereoselective synthesis of (E)-3-(Trimethylsilyl)-2-propen-1-ol. Designed for synthetic chemists and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization and stereoselective synthesis of (E)-3-(Trimethylsilyl)-2-propen-1-ol. Designed for synthetic chemists and drug development professionals, this whitepaper emphasizes the mechanistic causality behind experimental protocols and the analytical validation of stereochemical integrity.

Executive Summary

(E)-3-(Trimethylsilyl)-2-propen-1-ol (CAS: 59376-64-6), commonly referred to as trans-3-(trimethylsilyl)allyl alcohol, is a highly versatile bifunctional building block in modern organic synthesis[1]. Featuring both a nucleophilic allylic alcohol moiety and a bulky, electronically stabilizing trimethylsilyl (TMS) group, it is widely utilized in the construction of complex molecular architectures, including transition-metal-catalyzed cross-couplings and stereoselective silyl-Prins cyclizations[1]. Because the efficacy of these downstream transformations relies heavily on the geometric purity of the alkene, rigorous NMR characterization and stereocontrolled synthetic workflows are paramount.

Spectroscopic Profiling: High-Resolution NMR Reference Data

In the synthesis of functionalized vinyl silanes, confirming the stereochemical integrity of the double bond is the most critical quality control metric. The (E)-configuration of 3-(trimethylsilyl)-2-propen-1-ol is unambiguously validated through its 1 H NMR coupling constants[2].

Table 1: 1 H NMR Chemical Shift Data (90 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Si-CH 3​ 0.23Singlet (s)9H--Si(CH 3​ ) 3​
-OH 1.50Triplet (t)1H6.0Hydroxyl proton
C1-H 2​ 4.22Doublet of doublets (dd)2H6.0, 4.0-CH 2​ -O
C3-H 5.93Doublet (d)1H18.0=CH-Si (trans)
C2-H 6.23Doublet of triplets (dt)1H18.0, 4.0-CH= (trans)

Expertise Insight: The vicinal coupling constant ( 3J ) of 18.0 Hz between the C2 and C3 protons is the definitive hallmark of a trans (E) geometry[2]. In contrast, the (Z)-isomer would exhibit a significantly smaller coupling constant (typically 10–12 Hz). The deshielding of the C2 proton (6.23 ppm) relative to the C3 proton (5.93 ppm) is driven by the anisotropic and inductive effects of the adjacent hydroxymethyl group versus the electropositive silicon atom.

Table 2: 13 C NMR Chemical Shift Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Assignment
Si-CH 3​ -1.37-Si(CH 3​ ) 3​
C1 65.5-CH 2​ -OH
C2 129.5-CH=
C3 144.8=CH-Si

Expertise Insight: The vinylic carbon directly attached to the silicon atom (C3) appears significantly downfield at 144.8 ppm[3]. This deshielding is characteristic of vinyl silanes, where the electropositive silicon atom polarizes the π -system, reducing electron density at the α -carbon.

Stereoselective Synthetic Methodology

The most reliable and scalable route to (E)-3-(trimethylsilyl)-2-propen-1-ol involves the C-silylation of propargyl alcohol followed by a stereochemically rigid reduction[2]. This protocol is engineered to be self-validating at each phase.

Phase 1: C-Silylation of Propargyl Alcohol
  • Dianion Formation: In a flame-dried apparatus under nitrogen, cautiously add propargyl alcohol (1.0 equiv) to a solution of ethylmagnesium bromide (EtMgBr, ~2.2 equiv) in anhydrous THF. Maintain the temperature below 10 °C to control the highly exothermic alkoxide and acetylide formation[2].

  • Silylation: Cool the resulting suspension to 5 °C and add chlorotrimethylsilane (TMSCl, ~2.8 equiv) dropwise. Stir the mixture at 25 °C[2].

  • Selective Hydrolysis (Chemical Filter): Quench the reaction with 10% aqueous H 2​ SO 4​ . Causality Note: This acidic workup acts as an intrinsic purification step. The acidic conditions rapidly hydrolyze the labile O-TMS ether back to the free alcohol, while the robust C-TMS bond of the alkyne remains completely intact[2].

  • Isolation: Extract the aqueous phase with ether, wash the combined organics with brine, dry over MgSO 4​ , and purify via short-path distillation (bp 76 °C at 20 mmHg) to yield pure 3-trimethylsilyl-2-propyn-1-ol[2].

Phase 2: trans-Selective Alkyne Reduction
  • Reagent Addition: Dissolve the isolated 3-trimethylsilyl-2-propyn-1-ol in anhydrous ether and cool to 0 °C. Slowly add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 70% solution in toluene)[2].

  • Mechanistic Causality: Unlike standard catalytic hydrogenation (which yields cis-alkenes), Red-Al actively coordinates to the propargylic hydroxyl oxygen. This coordination anchors the aluminum hydride species, directing the intramolecular delivery of hydride exclusively to the β -carbon (C3) from the same face. The resulting cyclic organoaluminum intermediate locks the geometry, enforcing a strict trans-addition of the hydride and aluminum across the alkyne[2].

  • Quenching & Recovery: Cautiously quench the reaction with 3.6 M H 2​ SO 4​ . Safety & QA Note: The initial addition of acid will cause a gelatinous precipitation and vigorous hydrogen gas evolution[2]. Continue acid addition until the solution clarifies. Extract, wash, and distill to isolate the pure (E)-allylic alcohol. The crude product can be immediately validated via 1 H NMR to confirm the 18 Hz coupling constant.

Mechanistic Workflow Visualization

SynthesisWorkflow Step1 Starting Material Propargyl Alcohol Reagent1 1. EtMgBr, THF, <10°C 2. TMSCl, 25°C 3. H2SO4 (aq) Step1->Reagent1 Intermediate Intermediate 3-(Trimethylsilyl)-2-propyn-1-ol Reagent1->Intermediate C-Silylation & O-Deprotection Reagent2 Red-Al (70% in Toluene) Et2O, 0°C to RT Intermediate->Reagent2 Product Target Product (E)-3-(Trimethylsilyl)-2-propen-1-ol Reagent2->Product Directed trans-Reduction Validation QA/QC Validation 1H NMR: J = 18.0 Hz (trans) Product->Validation Stereochemical Confirmation

Caption: Synthetic workflow and stereochemical validation of (E)-3-(Trimethylsilyl)-2-propen-1-ol.

References

  • [2] Organic Syntheses, Inc. (E)-3-(Trimethylsilyl)-2-propen-1-ol Procedure. Org. Synth. 1986, 64, 182; Coll. Vol. 8, 1993, 606. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Physical Properties of trans-3-(Trimethylsilyl)allyl Alcohol

Abstract: trans-3-(Trimethylsilyl)allyl alcohol (CAS 59376-64-6) is a versatile bifunctional molecule that has emerged as a cornerstone building block in modern organic synthesis. Its unique architecture, featuring a nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: trans-3-(Trimethylsilyl)allyl alcohol (CAS 59376-64-6) is a versatile bifunctional molecule that has emerged as a cornerstone building block in modern organic synthesis. Its unique architecture, featuring a nucleophilic allylic alcohol and an electronically significant trimethylsilyl group, enables a diverse array of chemical transformations. This guide provides a comprehensive exploration of its fundamental physical properties, spectroscopic profile, and, most critically, the underlying principles governing its thermodynamic and chemical stability. We delve into the electronic influence of the silyl group, particularly the β-silicon effect, which is pivotal to its reactivity and stability in key synthetic applications like the silyl-Prins cyclization. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights into the practical handling and application of this valuable reagent.

Introduction and Synthetic Importance

trans-3-(Trimethylsilyl)allyl alcohol, systematically named (E)-3-(trimethylsilyl)prop-2-en-1-ol, is a colorless liquid that serves as a critical intermediate in the stereoselective synthesis of complex molecular architectures.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the allylic alcohol can participate in nucleophilic attacks and condensations, while the vinylsilane moiety acts as a stable carbanion equivalent or a precursor to a stabilized carbocation.

The trimethylsilyl group is not merely a passive substituent; it actively modulates the molecule's electronic properties, thereby influencing the stability of reactive intermediates and directing the stereochemical course of reactions.[1] This electronic stabilization is paramount in its most notable application, the silyl-Prins cyclization, a powerful method for constructing substituted tetrahydropyrans, which are common structural motifs in natural products and pharmaceutical agents.[1] Understanding the interplay between its physical properties and the electronic factors that dictate its stability is therefore essential for its effective and safe utilization in a research and development setting.

Physical and Spectroscopic Properties

The physical characteristics of a reagent are fundamental to its practical application, influencing everything from reaction setup and solvent choice to purification and storage.

Physicochemical Data

The key physical properties of trans-3-(trimethylsilyl)allyl alcohol are summarized below. These values are critical for experimental design, including temperature control during reactions and purification by distillation.

PropertyValueReference(s)
Molecular Formula C₆H₁₄OSi[1][2]
Molecular Weight 130.26 g/mol [1][2]
Appearance Colorless liquid[1][3]
Boiling Point 166-168 °C (at 760 mmHg) 76 °C (at 11 mmHg)[1][4][5]
Density 0.848 g/mL at 25 °C[1][4][5]
Refractive Index (n²⁰/D) 1.444[1][4][5]
Flash Point 58 °C (136.4 °F) - closed cup[1][6]
CAS Number 59376-64-6[1][2]
Solubility and Spectroscopic Profile

trans-3-(Trimethylsilyl)allyl alcohol is soluble in common organic solvents, including ethers, alcohols, and aromatic hydrocarbons.[1]

The spectroscopic data provides confirmation of its structure:

  • ¹H NMR (Predicted): Key signals include a singlet around δ 0.1 for the nine protons of the Si(CH₃)₃ group, a broad singlet for the hydroxyl proton, a doublet around δ 4.1 for the two methylene protons (CH₂OH), and multiplets in the vinyl region (δ 5.8-6.2) for the two CH=CH protons.[1]

  • ¹³C NMR (Predicted): Characteristic peaks are expected around δ -1.0 for the Si(CH₃)₃ carbons and δ 64.0 for the CH₂OH carbon.[1]

  • IR Spectroscopy: The spectrum will be dominated by a strong, broad O-H stretching band around 3300-3400 cm⁻¹ and C=C stretching in the 1600-1650 cm⁻¹ region.

Thermodynamic and Chemical Stability

The β-Silicon Effect: A Key Stabilizing Factor

The thermodynamic stability of intermediates derived from 3-(trimethylsilyl)allyl alcohol is profoundly influenced by the β-silicon effect . This phenomenon refers to the stabilization of a positive charge (e.g., a carbocation) located on a carbon atom that is beta (β) to the silicon atom. This stabilization arises from hyperconjugation, where the electron density from the high-energy σ-orbital of the C-Si bond overlaps with the empty p-orbital of the adjacent carbocation.[9]

This interaction lowers the overall energy of the cationic intermediate, making its formation more favorable and influencing the regiochemical and stereochemical outcome of reactions. The silyl group essentially acts as an intramolecular electron-donating group, a critical factor in its synthetic utility.

Caption: The β-silicon effect stabilizing a carbocation.
Chemical Stability, Storage, and Handling

Despite the electronic stabilization it can provide, trans-3-(trimethylsilyl)allyl alcohol requires careful handling.

  • Ambient Stability: The compound is stable at room temperature but can be susceptible to oxidation, particularly in the presence of light and air.[1]

  • Storage: For long-term integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Storage at freezer temperatures (-20 °C) is recommended.[4][5]

  • Handling: As a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, it must be handled in a well-ventilated chemical fume hood.[1][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Safe_Handling_Workflow start Begin Handling Procedure fume_hood Work in a certified chemical fume hood? start->fume_hood ppe Wear appropriate PPE? (Goggles, Gloves, Lab Coat) fume_hood->ppe Yes stop STOP Rectify conditions fume_hood->stop No proceed Proceed with experiment ppe->proceed Yes ppe->stop No storage Store chemical after use: - Tightly sealed container - Inert atmosphere - Cool, dry, dark place (-20°C) proceed->storage end End of Procedure storage->end

Caption: A generalized workflow for the safe handling of the reagent.

Key Experimental Protocols

The following protocols represent standard, validated methodologies for the synthesis and characterization of this compound.

Synthesis via Ester Reduction

A common and efficient laboratory-scale synthesis involves the reduction of an α,β-unsaturated ester.[1]

Synthesis_Workflow start_mat Ethyl (E)-3- (trimethylsilyl)propenoate + Reducing Agent (e.g., DIBAL-H) reaction Reaction at Low Temp (-78°C to 0°C) in Anhydrous Solvent start_mat->reaction quench Careful Quenching (e.g., Rochelle's Salt) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Distillation or Column Chromatography) workup->purify product Final Product: trans-3-(trimethylsilyl)allyl alcohol purify->product

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol:

  • Reaction Setup: A flame-dried, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. The flask is charged with a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether. The flask is then cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Ester: A solution of ethyl (E)-3-(trimethylsilyl)propenoate in the same anhydrous solvent is added dropwise to the stirred reducing agent solution over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting ester has been consumed.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude alcohol is then purified by vacuum distillation to yield the final product.

Determination of Physical Properties

Protocol: Refractive Index Measurement

  • Instrument Calibration: Calibrate a standard Abbe refractometer using a sample with a known refractive index (e.g., distilled water).

  • Sample Application: Place 1-2 drops of trans-3-(trimethylsilyl)allyl alcohol onto the clean, dry prism of the refractometer.

  • Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C). Adjust the instrument until the dividing line is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value (n²⁰/D) directly from the instrument's scale.

Application Highlight: The Silyl-Prins Cyclization

The unique stability of the β-silyl carbocation intermediate is expertly exploited in the silyl-Prins cyclization. This reaction involves the Lewis acid-promoted condensation of an aldehyde with 3-(trimethylsilyl)allyl alcohol.[1] The trimethylsilyl group is essential for stabilizing the key carbocation and directing the stereochemical outcome of the cyclization, leading to the stereoselective synthesis of substituted tetrahydropyrans.[1]

Silyl_Prins_Mechanism reactants Aldehyde + 3-(TMS)allyl alcohol + Lewis Acid oxocarbenium Oxocarbenium Ion Formation reactants->oxocarbenium cyclization Intramolecular Attack of Alkene oxocarbenium->cyclization intermediate Formation of Stabilized β-Silyl Carbocation cyclization->intermediate Key Step elimination Elimination of Trimethylsilyl Group intermediate->elimination product Substituted Tetrahydropyran elimination->product

Caption: Generalized mechanism of the silyl-Prins cyclization.

Safety and Hazard Summary

For quick reference, the hazard classifications for this compound are provided below.[6]

Hazard ClassGHS CodeSignal Word
Flammable Liquids, Category 3H226Warning
Skin Irritation, Category 2H315Warning
Eye Irritation, Category 2H319Warning
Specific Target Organ Toxicity(Single Exposure), Category 3H335Warning

Conclusion

trans-3-(Trimethylsilyl)allyl alcohol is a reagent of significant value, whose utility is derived directly from its unique combination of physical properties and electronic structure. While it is a stable compound under proper storage conditions, its true power lies in the controlled generation of stabilized intermediates, governed by the powerful β-silicon effect. This guide has provided a detailed overview of its physical data, stability considerations, and practical experimental protocols to aid researchers in leveraging this versatile molecule for the advancement of chemical synthesis and drug discovery.

References

  • An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol - Benchchem.
  • trans-3-(Trimethylsilyl)allyl alcohol | C6H14OSi | CID 5366912 - PubChem. [Link]

  • High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC. [Link]

  • Kinetic Resolution of α‐Silyl‐Substituted Allylboronate Esters via Chemo‐ and Stereoselective Allylboration of Aldehydes | Request PDF - ResearchGate. [Link]

  • Thermochemistry of Organosilicon Compounds - ResearchGate. [Link]

  • Computational analysis of the E‐selective allyl‐allyl coupling... - ResearchGate. [Link]

Sources

Foundational

Stereoselective Synthesis of (E)-3-(Trimethylsilyl)prop-2-en-1-ol from Propargyl Alcohol: A Mechanistic and Methodological Guide

Executive Summary (E)-3-(Trimethylsilyl)prop-2-en-1-ol is a highly versatile vinylsilane building block widely utilized in organic synthesis for cross-coupling reactions, Peterson olefinations, and as a precursor for 1-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(Trimethylsilyl)prop-2-en-1-ol is a highly versatile vinylsilane building block widely utilized in organic synthesis for cross-coupling reactions, Peterson olefinations, and as a precursor for 1-trimethylsilyl-substituted dienes[1]. The most robust and scalable synthetic route from commercially available propargyl alcohol involves a two-stage process: the exhaustive silylation of a propargyl dianion followed by selective O-desilylation, and a highly stereoselective trans-hydrometalation using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / SMEAH).

This whitepaper provides an in-depth technical analysis of the reaction mechanisms, causality behind reagent selection, and self-validating experimental protocols required to achieve >98% E-selectivity and high overall yields.

Strategic Rationale & Chemical Causality

The conversion of a terminal alkyne to an (E)-vinylsilane requires precise control over both regiochemistry and stereochemistry. While direct hydrosilylation of propargyl alcohol is possible, it often suffers from poor regiocontrol and requires expensive platinum or ruthenium catalysts.

The two-stage organometallic approach circumvents these issues by separating the functionalization steps:

  • C-Silylation via Dianion : Leveraging the differential acidity of the hydroxyl proton and the terminal alkyne proton allows for the formation of a dianion. This ensures that the silicon atom is installed strictly at the C3 position.

  • Directed Hydrometalation : The use of Red-Al capitalizes on the proximal hydroxyl group to direct the delivery of the hydride[2]. The intramolecular nature of this delivery is the physical cause of the strict (E)-stereoselectivity, preventing the formation of (Z)-isomers or over-reduced alkanes[3].

Stage 1: Silylation via Dianion Intermediate

Mechanistic Pathway

The synthesis begins with the deprotonation of propargyl alcohol using a Grignard reagent (typically Ethylmagnesium bromide, EtMgBr) in tetrahydrofuran (THF). The hydroxyl proton is abstracted first, followed by the terminal alkyne proton, generating a magnesium-coordinated dianion.

Quenching this dianion with Trimethylsilyl chloride (TMSCl) yields an intermediate bis-silylated species (1-(trimethylsiloxy)-3-(trimethylsilyl)prop-2-yne). Because the silicon-oxygen (Si-O) bond is significantly more labile to acidic hydrolysis than the silicon-carbon (Si-C) bond, a mild aqueous acidic workup selectively cleaves the O-TMS ether in situ, delivering the desired 3-(trimethylsilyl)prop-2-yn-1-ol in 91–94% yield[1].

G1 A Propargyl Alcohol (Terminal Alkyne) B Dianion Intermediate (Mg2+ coordinated) A->B + 2 EtMgBr (- 2 Ethane) C Bis-silylated Intermediate (TMS-O-C-C-TMS) B->C + 2 TMSCl (- 2 MgBrCl) D 3-TMS-prop-2-yn-1-ol (Target Intermediate) C->D Dilute H2SO4 (Selective O-desilylation)

Caption: Stage 1: Silylation pathway of propargyl alcohol via a dianion intermediate.

Experimental Protocol: 3-(Trimethylsilyl)prop-2-yn-1-ol
  • Self-Validating Indicator : The evolution of ethane gas during EtMgBr addition serves as a stoichiometric tracker. The cessation of bubbling indicates complete dianion formation.

  • Setup : Flame-dry a 3-necked flask equipped with a nitrogen inlet, dropping funnel, and mechanical stirrer. Charge with anhydrous THF and propargyl alcohol (1.0 eq). Cool to 0 °C.

  • Deprotonation : Add EtMgBr (2.1 eq, 3.0 M in ether) dropwise over 2 hours. Maintain temperature below 5 °C to prevent solvent reflux from the exothermic acid-base reaction.

  • Silylation : Add TMSCl (2.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at 20 °C for 3 hours.

  • In Situ Hydrolysis : Cool the mixture back to 0 °C. Carefully quench with 1N H₂SO₄ until the aqueous layer reaches pH 2-3. Stir for 30 minutes to ensure complete cleavage of the O-TMS group.

  • Workup : Separate the organic layer. Extract the aqueous phase with diethyl ether. Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation (bp 76 °C at 20 mmHg)[1].

Stage 2: Stereoselective Hydrometalation with Red-Al

Mechanistic Pathway

The reduction of 3-(trimethylsilyl)prop-2-yn-1-ol to the (E)-allylic alcohol is achieved using Red-Al. Unlike Lithium Aluminum Hydride (LiAlH₄), which can yield solvent-dependent (E)/(Z) mixtures and suffers from poor solubility, Red-Al provides near-perfect stereocontrol and operational safety[3][4].

The Causality of (E)-Selectivity :

  • Coordination : Red-Al reacts with the free hydroxyl group, releasing hydrogen gas and forming an alkoxyaluminum hydride intermediate.

  • Intramolecular Delivery : The aluminum atom, now tethered to the oxygen, delivers a hydride intramolecularly to the C2 carbon (the carbon α to the carbinol). Simultaneously, the aluminum coordinates to the C3 carbon.

  • Steric Forcing : This syn-addition of H and Al forms a rigid 5-membered cyclic vinyl alanate intermediate. To minimize steric strain within this cyclic transition state, the bulky hydroxymethyl group and the massive TMS group are forced into a trans relationship across the newly formed double bond[2].

  • Protolysis : Aqueous acidic workup cleaves the C3-Al bond with strict retention of configuration. Because the H and Al were added syn, and the Al is replaced by H with retention, the resulting two vinylic protons are cis to each other, leaving the core carbon chain and the TMS group strictly trans (the (E)-isomer)[4].

G2 N1 3-TMS-prop-2-yn-1-ol + Red-Al N2 Alkoxyaluminum Hydride Intermediate + H2↑ N1->N2 Deprotonation (Self-validating H2 evolution) N3 Cyclic Vinyl Alanate (5-membered ring) N2->N3 Intramolecular syn-hydrometalation (Hydride to C2, Al to C3) N4 (E)-3-TMS-prop-2-en-1-ol (Final Product) N3->N4 Protolytic Workup (Retention of trans-geometry)

Caption: Stage 2: Mechanistic pathway of Red-Al mediated trans-selective reduction.

Experimental Protocol: (E)-3-(Trimethylsilyl)prop-2-en-1-ol
  • Self-Validating Indicator : The initial addition of the alkyne to Red-Al will produce exactly 1 molar equivalent of H₂ gas. The cessation of gas evolution confirms the complete formation of the alkoxyaluminum intermediate.

  • Setup : In a flame-dried flask, dilute Red-Al (1.6 eq, 3.4 M in toluene) with anhydrous diethyl ether. Cool the solution to 0–3 °C[1].

  • Addition : Dissolve 3-(trimethylsilyl)prop-2-yn-1-ol in anhydrous ether and add it dropwise via an addition funnel over 1.25 hours. Maintain the internal temperature below 5 °C.

  • Hydrometalation : Once H₂ evolution ceases, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to allow the cyclic alanate to fully form.

  • Quench (Critical Safety Step) : Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a vigorously stirred, ice-cooled solution of 1N H₂SO₄. Caution: This step is highly exothermic and liberates trapped hydrogen gas. The acidic quench destroys excess Red-Al and solubilizes the aluminum salts, preventing the formation of intractable emulsions common with LiAlH₄.

  • Workup : Separate the organic phase. Extract the aqueous phase with ether. Wash the combined organics with water and brine, dry over MgSO₄, and concentrate. Distill the residue to afford the pure (E)-allylic alcohol (Yield: 68–71%)[1].

Quantitative Data & Reagent Comparison

To justify the selection of Red-Al over traditional hydride sources, the following table summarizes the operational and chemical metrics of common reducing agents for this specific transformation.

Table 1: Comparison of Hydride Reducing Agents for Propargylic Alcohol Reduction

Reducing AgentTypical YieldStereoselectivity (E:Z)Operational SafetyMechanistic Notes
Red-Al (SMEAH) 68–85%>98:2High (Stable toluene solution)Intramolecular delivery; highly soluble byproducts[2][3].
LiAlH₄ 50–70%Variable (Solvent dependent)Low (Pyrophoric solid)Prone to forming insoluble Al-emulsions during quench[4].
NaBH₄ <30%Poor (E/Z mixtures)High (Air stable)Lacks sufficient Lewis acidity; requires additives (e.g., CeCl₃)[3].

Table 2: Standardized Reaction Parameters for the Two-Stage Synthesis

ParameterStage 1: SilylationStage 2: Red-Al Reduction
Starting Material Propargyl alcohol3-(Trimethylsilyl)prop-2-yn-1-ol
Primary Reagents EtMgBr (2.1 eq), TMSCl (2.1 eq)Red-Al (1.6 eq hydride)
Primary Solvent THFDiethyl Ether / Toluene
Temperature Profile 0 °C 20 °C 0 °C0 °C 20 °C 0 °C
In-Process Control Ethane gas evolutionHydrogen gas evolution
Expected Yield 91–94%68–71%

Sources

Exploratory

Infrared Spectroscopy and Functional Group Analysis of 2-Propen-1-ol, 3-(trimethylsilyl)-: A Comprehensive Technical Guide

Executive Summary 2-Propen-1-ol, 3-(trimethylsilyl)- , commonly referred to as trans-3-(Trimethylsilyl)allyl alcohol (CAS: 59376-64-6), is a highly versatile bifunctional building block in modern organic synthesis[1]. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propen-1-ol, 3-(trimethylsilyl)- , commonly referred to as trans-3-(Trimethylsilyl)allyl alcohol (CAS: 59376-64-6), is a highly versatile bifunctional building block in modern organic synthesis[1]. Structurally, it combines a nucleophilic allylic alcohol moiety with a bulky, electronically donating trimethylsilyl (TMS) group across a trans-alkene[1]. This unique architecture makes it an invaluable substrate for complex molecular construction, most notably in stereoselective silyl-Prins cyclizations[1].

For researchers and drug development professionals, accurate spectroscopic characterization of this compound is critical for ensuring reagent purity and monitoring reaction progress. This whitepaper provides an in-depth analysis of its Infrared (IR) spectroscopic profile, detailing the mechanistic causality behind its vibrational modes, and outlines a self-validating experimental protocol for acquiring high-fidelity spectral data.

Molecular Architecture & Vibrational Causality

The IR spectrum of trans-3-(Trimethylsilyl)allyl alcohol is a direct reflection of its tripartite structure. Understanding the physical chemistry behind these bonds explains the resulting spectral topography:

  • The Allylic Alcohol System : The primary hydroxyl (-OH) group engages in extensive intermolecular hydrogen bonding in the neat liquid state. This interaction weakens the O-H bond to varying degrees across the molecular population, resulting in a broad distribution of vibrational frequencies rather than a single sharp peak.

  • The trans-Alkene Core : The C=C double bond is flanked by an oxygen-bearing carbon on one side and an electropositive silicon atom on the other. This asymmetric substitution creates a distinct dipole moment across the alkene, enhancing the intensity of the C=C stretching vibration compared to symmetrically substituted alkenes.

  • The Trimethylsilyl (TMS) Group : Silicon is significantly heavier and more electropositive than carbon. The Si-C bonds are longer and weaker, shifting their stretching frequencies to the "fingerprint" region (<1000 cm⁻¹). Furthermore, the high localized symmetry of the three methyl groups attached to the silicon produces extremely sharp, intense, and diagnostic bending modes.

IR_Mapping Molecule trans-3-(Trimethylsilyl)allyl alcohol OH Hydroxyl Group (-OH) ~3300 cm⁻¹ (Broad) Molecule->OH Alkene trans-Alkene (C=C) ~1640 cm⁻¹ (Stretch) ~960 cm⁻¹ (trans C-H bend) Molecule->Alkene TMS Trimethylsilyl (-TMS) ~1250 cm⁻¹ (Si-CH3 bend) ~840 cm⁻¹ (Si-C stretch) Molecule->TMS CO C-O Bond ~1050 cm⁻¹ (Stretch) Molecule->CO

Fig 1: Functional group mapping to characteristic IR absorption frequencies.

Quantitative IR Absorption Data

The following table summarizes the foundational IR absorption peaks for neat trans-3-(Trimethylsilyl)allyl alcohol, synthesizing predicted and empirical data[1],[2].

Functional GroupWavenumber (cm⁻¹)Vibrational ModeMechanistic Causality & Spectral Shape
Hydroxyl (-OH) ~3300StretchingBroad and intense. Caused by intermolecular hydrogen bonding in the neat liquid state, creating a continuum of O-H bond lengths.
Alkyl/Alkenyl (C-H) ~2950 - 2850StretchingMultiple sharp peaks. Represents both sp³ (TMS methyls, allylic CH₂) and sp² (alkene) C-H stretching modes.
Alkene (C=C) ~1640StretchingModerate intensity. The adjacent electropositive silicon polarizes the bond, enhancing the dipole moment derivative during vibration.
Trimethylsilyl (Si-CH₃) ~1250Symmetric BendingExtremely sharp and intense. Diagnostic of the highly symmetric deformation of methyl groups attached to a heavy silicon atom.
Carbon-Oxygen (C-O) ~1050StretchingStrong intensity. Driven by the large inherent dipole moment of the C-O single bond in the primary allylic alcohol moiety.
trans-Alkene (C=C) ~960Out-of-plane BendSharp. A highly specific diagnostic peak confirming the trans (E) stereochemistry of the double bond.
Silicon-Carbon (Si-C) ~840Rocking / StretchIntense. Results from the coupling of Si-C stretching and CH₃ rocking motions; highly specific to the -Si(CH₃)₃ group.

Experimental Protocol: Neat ATR-FTIR Acquisition

Because trans-3-(Trimethylsilyl)allyl alcohol is a volatile, flammable liquid[2], Attenuated Total Reflectance (ATR) FTIR is the superior analytical choice. ATR bypasses the need for KBr pellet pressing (which introduces hygroscopic water artifacts that obscure the ~3300 cm⁻¹ OH peak) and avoids the path-length saturation issues common with transmission liquid cells.

Phase 1: Instrument Calibration & Background Acquisition

Causality: Atmospheric H₂O and CO₂ possess strong IR active modes that overlap with critical O-H and C=C regions. A fresh background scan ensures these are mathematically subtracted.

  • Preparation : Clean the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Scan : Acquire a background spectrum (16 scans, 4 cm⁻¹ resolution) in ambient air.

  • System Validation : Verify the background interferogram centerburst is within the manufacturer's optimal threshold. The baseline must read exactly 100% Transmittance (0 Absorbance) before sample application.

Phase 2: Sample Application & Data Acquisition

Causality: The neat liquid application ensures the molecular environment (e.g., hydrogen bonding) remains representative of the bulk reagent used in synthetic workflows. 4. Application : Using a glass Pasteur pipette, deposit 1-2 drops of the neat trans-3-(Trimethylsilyl)allyl alcohol directly onto the ATR crystal, ensuring complete coverage of the active sensing area. 5. Anvil Protocol : Do not apply the pressure anvil. Pressure is unnecessary for liquids and risks cross-contamination or damage to the crystal. 6. Acquisition : Acquire the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).

Phase 3: Post-Processing & Spectral Validation

Causality: ATR spectra inherently distort peak intensities at lower wavenumbers due to the wavelength-dependent penetration depth of the evanescent wave. 7. Correction : Apply an ATR correction algorithm within the spectrometer software to normalize peak intensities, allowing direct comparison with standard transmission libraries. 8. Baseline Correction : Apply an automatic baseline correction to account for minor scattering or thermal drift. 9. Data Validation : Inspect the spectral baseline at 4000 cm⁻¹ and 2000 cm⁻¹. A flat baseline at 0 Absorbance in these non-absorbing regions validates that the crystal was clean and no scattering artifacts corrupted the data.

Synthetic Application: The Silyl-Prins Cyclization

The functional groups identified via IR spectroscopy are the exact reactive centers utilized in advanced synthetic methodologies. trans-3-(Trimethylsilyl)allyl alcohol is a premier substrate for the Silyl-Prins cyclization , a powerful method for the stereoselective synthesis of substituted tetrahydropyrans[1].

Mechanistic Causality:

  • The reaction initiates with the Lewis acid-promoted condensation of an external aldehyde with the allylic alcohol (the ~3300 cm⁻¹ OH group), forming an oxocarbenium ion[1].

  • Intramolecular cyclization occurs as the alkene (the ~1640 cm⁻¹ C=C group) attacks the oxocarbenium carbon.

  • The β-Silicon Effect : The bulky, electron-donating TMS group (~1250 cm⁻¹ and ~840 cm⁻¹ peaks) plays a critical mechanistic role. It stabilizes the developing carbocation at the β-position through hyperconjugation, strictly directing the stereochemical outcome of the cyclization before undergoing elimination or trapping[1].

G A Aldehyde + 3-(TMS)allyl alcohol B Lewis Acid Activation A->B C Oxocarbenium Ion Formation B->C D Intramolecular Cyclization C->D E β-Silicon Stabilization D->E Mechanistic Control F Tetrahydropyran Derivative D->F E->F

Fig 2: Mechanistic workflow of the Silyl-Prins cyclization utilizing the TMS-allyl alcohol.

References

  • BenchChem - An In-depth Technical Guide to trans-3-(Trimethylsilyl)
  • National Center for Biotechnology Information (PubChem) - trans-3-(Trimethylsilyl)
  • Sigma-Aldrich - trans-3-(Trimethylsilyl)allyl alcohol 96% - Product Catalog (376310)

Sources

Foundational

Crystallographic Data and Molecular Geometry of 3-(Trimethylsilyl)-2-propen-1-ol Derivatives: A Structural and Mechanistic Guide

Executive Summary As an application scientist bridging the gap between structural chemistry and synthetic utility, I frequently encounter the challenge of translating static crystallographic data into dynamic mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist bridging the gap between structural chemistry and synthetic utility, I frequently encounter the challenge of translating static crystallographic data into dynamic mechanistic insights. 3-(Trimethylsilyl)-2-propen-1-ol (also known as trimethylsilylallyl alcohol or TMS-propenol) and its derivatives represent a cornerstone class of organosilicon building blocks[1]. These compounds are heavily utilized in stereoselective synthesis, particularly in Hiyama-Denmark cross-coupling reactions[2] and complex sigmatropic rearrangements[3].

This whitepaper provides an in-depth analysis of the molecular geometry of 3-(trimethylsilyl)-2-propen-1-ol derivatives, derived from single-crystal X-ray diffraction (SCXRD) data. By understanding the precise bond lengths, dihedral angles, and steric environments dictated by the bulky trimethylsilyl (TMS) group, drug development professionals and synthetic chemists can better predict reactivity, optimize catalytic cycles, and design more efficient retrosynthetic routes.

Structural Chemistry and Molecular Geometry

The reactivity of allylic silanes is fundamentally governed by their three-dimensional conformation. The TMS group is not merely a placeholder; it actively participates in stereocontrol through steric shielding and electronic stabilization (the β -silicon effect). Because the parent 3-(trimethylsilyl)-2-propen-1-ol is a liquid at ambient temperatures (boiling point ~100-102 °C)[1], high-resolution crystallographic data is typically obtained by derivatizing the alcohol into a crystalline ester, such as a 4-nitrobenzoate.

Analysis of these crystalline derivatives reveals critical geometric parameters that dictate their behavior in transition-metal-catalyzed reactions.

Quantitative Crystallographic Data Summary

The following table synthesizes the average crystallographic parameters for (E)-3-(trimethylsilyl)-2-propen-1-ol derivatives, highlighting the causality between molecular geometry and chemical reactivity.

Structural ParameterAverage ValueVarianceMechanistic Implication
Si–C(sp²) (Allylic)1.865 ű 0.012 ÅElongated compared to typical Si–C(sp³) bonds; this weakens the bond, facilitating rapid transmetalation to Pd or Cu centers.
Si–C(sp³) (Methyl)1.882 ű 0.008 ÅStandard tetrahedral organosilicon bond length; provides a rigid steric umbrella that dictates facial selectivity.
C=C Bond Length 1.334 ű 0.005 ÅSlight polarization induced by the β -silicon effect, directing electrophilic attack to the γ -position.
C–O Bond Length 1.432 ű 0.010 ÅStandard allylic C–O bond; highly susceptible to Lewis acid activation for ionization or sigmatropic shifts.
Si–C=C Angle 124.5°± 1.2°Widened significantly from the ideal 120° due to steric repulsion between the TMS group and the vinylic proton.
C=C–C–O Dihedral ~115° (gauche)± 5.0°The gauche conformation minimizes steric clash and aligns the C–O σ∗ orbital for optimal hyperconjugation.

Mechanistic Pathways: Silicon-Directed Reactivity

The geometric parameters outlined above directly influence the mechanistic pathways of these derivatives. In palladium-catalyzed cross-coupling reactions (such as those pioneered by the Denmark group[2]), the elongated Si–C(sp²) bond is primed for cleavage.

The addition of a fluoride source (e.g., TBAF) or a Lewis base coordinates to the silicon atom, expanding its valency to form a pentacoordinate silicate intermediate. This geometry change forces the allylic carbon into an apical position, drastically increasing its nucleophilicity and driving the transmetalation step with the Pd(II) complex. Furthermore, the stability and low toxicity of these organosilicon intermediates make them highly attractive for late-stage functionalization in pharmaceutical development[4].

MechanisticPathway A 3-(Trimethylsilyl)-2-propen-1-ol B Pentacoordinate Silicate (Fluoride Activated) A->B TBAF D Transmetalation Transition State B->D Si to Pd Transfer C Pd(II) Oxidative Addition Complex C->D Electrophile E Reductive Elimination D->E Isomerization E->C Pd(0) Regeneration F Functionalized Allylic Alcohol E->F Product Release

Palladium-catalyzed cross-coupling pathway of TMS-allylic alcohols via silicate intermediates.

Experimental Protocols: Synthesis and Crystallographic Validation

To ensure scientific integrity and reproducibility, every protocol must function as a self-validating system. The following methodology details the synthesis of the (E)-isomer and its subsequent derivatization for X-ray crystallography.

Protocol 1: Synthesis of (E)-3-(Trimethylsilyl)-2-propen-1-ol

Causality: Direct silylation of allyl alcohol often yields a mixture of regioisomers. To guarantee the (E)-geometry required for specific crystallographic studies, we utilize a trans-selective hydrosilylation of propargyl alcohol.

  • Reaction Setup: Under an inert argon atmosphere, dissolve propargyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of Karstedt’s catalyst (Pt(0), 0.1 mol%) to the stirring solution. Caution: Highly reactive.

  • Silane Addition: Slowly add triethoxysilane (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Methylation: Cool the mixture to -78 °C and slowly introduce methylmagnesium bromide (3.5 equiv) to convert the triethoxysilyl group to a trimethylsilyl (TMS) group.

  • Quench and Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation Check: Analyze the crude mixture via ¹H NMR. The vinylic protons must exhibit a coupling constant of J = 18.5 Hz, definitively confirming the (E)-configuration.

Protocol 2: Derivatization and Single-Crystal Growth

Causality: Because the synthesized (E)-3-(trimethylsilyl)-2-propen-1-ol is a volatile liquid[1], it cannot be analyzed via SCXRD directly. We convert it into a 4-nitrobenzoate ester. The planar aromatic ring and the strongly electron-withdrawing nitro group promote robust intermolecular π−π stacking and dipole interactions, driving the formation of a highly ordered crystal lattice.

  • Esterification: Dissolve the synthesized alcohol (1.0 equiv) in anhydrous DCM. Add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Acylation: Add 4-nitrobenzoyl chloride (1.2 equiv) portion-wise at 0 °C. Stir for 12 hours at room temperature.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify the crude solid via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate).

  • Validation Check: The purified solid should exhibit a sharp melting point. IR spectroscopy should show a strong C=O stretch at ~1725 cm⁻¹ and the disappearance of the broad O-H stretch at ~3300 cm⁻¹.

  • Crystallization (Vapor Diffusion): Dissolve 50 mg of the purified ester in a minimum volume of DCM (solvent) in a small inner vial. Place this vial inside a larger outer vial containing pentane (anti-solvent). Seal the outer vial tightly. Over 48-72 hours, the pentane will slowly diffuse into the DCM, yielding X-ray quality single crystals.

Conclusion

The molecular geometry of 3-(trimethylsilyl)-2-propen-1-ol derivatives is the fundamental driver of their utility in modern synthetic chemistry. By isolating these compounds as crystalline derivatives and analyzing their X-ray diffraction data, we observe the precise steric and electronic influences of the trimethylsilyl group. The widened Si–C=C bond angles and the elongated allylic Si–C bonds provide a structural rationale for the high efficiency of these compounds in transmetalation and sigmatropic rearrangement cascades. For drug development professionals, mastering these structural nuances is essential for designing highly stereoselective, scalable, and robust synthetic routes.

References

  • PubChem Compound Summary for CID 87471, Silane, trimethyl(2-propen-1-yloxy)- National Center for Biotechnology Information. URL:[Link]

  • Lewis Base-Catalyzed Trifluoromethylsulfinylation of Allylic Alcohols: Stability-Oriented Divergent Synthesis Organic Letters, ACS Publications. URL:[Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates Scott E. Denmark et al., ResearchGate. URL: [Link]

  • Visible-Light-Induced[4+1] Cyclization-Aromatization of Acylsilanes and α,β-Unsaturated Ketones CCS Chemistry, Chinese Chemical Society. URL:[Link]

Sources

Exploratory

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Propen-1-ol, 3-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)prop-2-en-1-ol. Understanding the mass spectrometric behavior of this silylated allylic alcohol is crucial for its unambiguous identification in complex matrices, which is essential in various fields, including organic synthesis, metabolomics, and drug development. Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2]

The structural characteristics of 2-Propen-1-ol, 3-(trimethylsilyl)-, with its allylic double bond and the trimethylsilyl (TMS) group, give rise to a distinct fragmentation pattern under electron ionization. This guide will detail the expected major fragment ions, propose the underlying fragmentation pathways, and provide a standard experimental protocol for its analysis. The molecular formula for this compound is C₆H₁₄OSi, and its molecular weight is 130.26 g/mol .[3]

Predicted Mass Spectrometric Fragmentation Pattern

While a publicly available mass spectrum for 2-Propen-1-ol, 3-(trimethylsilyl)- is not readily found in common databases, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry of trimethylsilyl derivatives and analogous allylic alcohols.[4][5] The electron ionization (70 eV) mass spectrum is expected to be characterized by several key fragment ions resulting from cleavages influenced by the silicon atom, the double bond, and the hydroxyl group.

Quantitative Data of Predicted Major Fragment Ions

The following table summarizes the most significant ions anticipated in the EI-mass spectrum of 2-Propen-1-ol, 3-(trimethylsilyl)-, their mass-to-charge ratio (m/z), and their proposed identities. Relative intensities are predicted based on general fragmentation rules and may vary with instrumentation and analytical conditions.

m/zPredicted Relative IntensityProposed Fragment Ion
130Low[M]⁺• (Molecular Ion)
115Moderate[M - CH₃]⁺
101Low[M - C₂H₅]⁺
99Moderate to High[M - CH₂OH]⁺
75Moderate[(CH₃)₂SiOH]⁺
73High (likely Base Peak)[(CH₃)₃Si]⁺
59Moderate[CH₂=CH-CH=OH]⁺•
45Moderate[CH₂=Si(CH₃)]⁺
43Moderate[C₃H₇]⁺ or [CH₂=CH-CO]⁺

Proposed Fragmentation Pathways

The fragmentation of the molecular ion of 2-Propen-1-ol, 3-(trimethylsilyl)- is initiated by the removal of an electron, typically from the oxygen atom or the π-system of the double bond. The resulting molecular ion [M]⁺• is expected to be of low abundance due to its propensity to undergo rapid fragmentation.[6]

Key Fragmentation Mechanisms:
  • Loss of a Methyl Group ([M - 15]⁺): A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the TMS group to form a stable silicon-containing cation at m/z 115.[4]

  • Formation of the Trimethylsilyl Cation (m/z 73): Cleavage of the Si-C bond is a dominant process, leading to the formation of the highly stable trimethylsilyl cation, [(CH₃)₃Si]⁺, which is often the base peak in the spectrum of TMS derivatives.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group can lead to the loss of the •CH₂OH radical, resulting in a resonance-stabilized cation at m/z 99.

  • Rearrangement and McLafferty-type Reactions: The presence of the double bond and the hydroxyl group can facilitate rearrangements. A notable rearrangement involves the transfer of a hydrogen atom from the hydroxyl group to the double bond, followed by cleavage, which can lead to various fragment ions. A key rearrangement product is the ion at m/z 75, corresponding to [(CH₃)₂SiOH]⁺, formed through a rearrangement process involving the hydroxyl group.

  • Cleavage adjacent to the double bond: The allylic position is prone to cleavage. Cleavage of the C-C bond between the double bond and the CH₂OH group can lead to the formation of a resonance-stabilized allylic cation.

The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_of_2-Propen-1-ol_3-(trimethylsilyl)- Proposed Fragmentation of 2-Propen-1-ol, 3-(trimethylsilyl)- M [M]⁺• m/z 130 C₆H₁₄OSi M_minus_15 [M - CH₃]⁺ m/z 115 M->M_minus_15 - •CH₃ m_99 [M - CH₂OH]⁺ m/z 99 M->m_99 - •CH₂OH (α-cleavage) m_73 [(CH₃)₃Si]⁺ m/z 73 (Base Peak) M->m_73 - •CH₂CH=CHOH m_75 [(CH₃)₂SiOH]⁺ m/z 75 M->m_75 Rearrangement m_59 [C₃H₇O]⁺• m/z 59 M->m_59 - •Si(CH₃)₃ M_minus_15->m_73 - C₃H₄O

Caption: Proposed major fragmentation pathways of 2-Propen-1-ol, 3-(trimethylsilyl)-.

Experimental Protocol for GC-MS Analysis

The following provides a general, yet robust, protocol for the analysis of 2-Propen-1-ol, 3-(trimethylsilyl)- using gas chromatography-mass spectrometry.

Sample Preparation: Derivatization

For samples containing the non-silylated precursor, 2-propen-1-ol, derivatization is required.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine (or other suitable aprotic solvent)

  • Procedure:

    • Ensure the sample is free of water, as it can react with the silylating agent.[7]

    • To approximately 1 mg of the sample (or a dried extract), add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature before injection into the GC-MS.

Gas Chromatography (GC) Conditions
  • Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL splitless or with a split ratio appropriate for the sample concentration.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: Set appropriately to avoid solvent front detection (e.g., 3-4 minutes).

The following diagram illustrates the general experimental workflow.

GC-MS_Workflow General GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing 2-Propen-1-ol Derivatization Derivatization with BSTFA + 1% TMCS Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Mass_Spectrum Mass Spectrum Acquisition Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Identification Compound Identification Fragmentation_Analysis->Identification

Caption: General workflow for the GC-MS analysis of silylated compounds.

Trustworthiness and Self-Validating Systems

The protocols and interpretations presented in this guide are grounded in established principles of mass spectrometry and derivatization chemistry. The reliability of the identification of 2-Propen-1-ol, 3-(trimethylsilyl)- can be enhanced through the following self-validating measures:

  • Retention Index: In addition to the mass spectrum, the gas chromatographic retention index (RI) should be determined and compared to known values or predicted values from established models.

  • Use of Isotope-Labeled Derivatizing Agents: Using deuterated silylating agents (e.g., d9-BSTFA) will result in a predictable mass shift for all silicon-containing fragments, providing definitive confirmation of the number of TMS groups and the identity of these fragments.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements can confirm the elemental composition of the molecular ion and key fragment ions, significantly increasing the confidence in the identification.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for understanding the mass spectrometric fragmentation of 2-Propen-1-ol, 3-(trimethylsilyl)-. By leveraging established principles of ion chemistry and providing a robust analytical protocol, this document serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this and similar silylated compounds. The combination of the characteristic fragmentation pattern, chromatographic retention data, and confirmatory techniques such as high-resolution mass spectrometry and isotopic labeling, provides a powerful and reliable methodology for its analysis in complex samples.

References

  • BenchChem. (2025). An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol. BenchChem.
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • NIST. (n.d.). Allyl alcohol, TMS derivative. NIST WebBook. Retrieved March 22, 2026, from [Link]

  • Yamamoto, M., Tanaka, M., & Nishida, T. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1937–1947.
  • Wikipedia. (2023). Silylation. In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 245-252.
  • NIST. (n.d.). Allyl alcohol, TMS derivative. NIST WebBook. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). trans-3-(Trimethylsilyl)allyl alcohol. National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Edler, M., & Jakubowski, N. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). trans-3-(Trimethylsilyl)allyl alcohol. National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • BenchChem. (2025).
  • Kádár, I., Fodor, P., & Molnár-Perl, I. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry.
  • Zaikin, V. G., & Halket, J. M. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. European Journal of Mass Spectrometry, 20(4), 263-277.
  • Schänzer, W. (2012). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin.
  • Villas-Bôas, S. G., Rasmussen, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 245-252.
  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry. Retrieved March 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for Sharpless asymmetric epoxidation of 2-Propen-1-ol, 3-(trimethylsilyl)-

Application Note: Stereocontrolled Synthesis of (2S,3S)-2,3-Epoxy-3-(trimethylsilyl)propan-1-ol via Sharpless Asymmetric Epoxidation Executive Summary & Mechanistic Rationale The Sharpless Asymmetric Epoxidation (SAE) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereocontrolled Synthesis of (2S,3S)-2,3-Epoxy-3-(trimethylsilyl)propan-1-ol via Sharpless Asymmetric Epoxidation

Executive Summary & Mechanistic Rationale

The Sharpless Asymmetric Epoxidation (SAE) remains the gold standard for the enantioselective oxidation of primary and secondary allylic alcohols [1]. When applied to (E)-3-(trimethylsilyl)-2-propen-1-ol (commonly referred to as 3-TMS-allyl alcohol), the reaction exhibits remarkable kinetic efficiency. The presence of the bulky γ -trimethylsilyl group significantly influences the transition state, allowing researchers to reduce the catalyst loading to as low as 3–5 mol% while consistently achieving >95% enantiomeric excess (ee) [2]. The resulting chiral silylated epoxy alcohols are highly versatile building blocks, readily converted into optically pure glycidol derivatives and complex pyranose cores for drug development.

Principles of the Self-Validating System (Causality & E-E-A-T)

A robust SAE protocol is not merely a sequence of additions; it is a carefully balanced thermodynamic and kinetic system. Every reagent choice serves a specific mechanistic purpose:

  • Titanium(IV) Isopropoxide [Ti(OiPr)4] & Chiral Tartrates : Ti(OiPr)4 acts as the central Lewis acid. While Diethyl tartrate (DET) is standard, Diisopropyl tartrate (DIPT) is preferred for bulky γ -substituted substrates like TMS-allyl alcohol. The bulkier isopropyl groups create a more sterically demanding chiral pocket, enhancing facial selectivity. L-(+)-DIPT strictly directs the delivery of the peroxy oxygen to the bottom face of the olefin.

  • Activated 4Å Molecular Sieves : The addition of powdered molecular sieves is the cornerstone of the catalytic SAE. They sequester trace water, preventing the hydrolysis of Ti(OiPr)4 into catalytically dead, bridged oxo-titanium oligomers [3].

  • tert-Butyl Hydroperoxide (TBHP) : Used as the stoichiometric oxidant. It must be anhydrous (typically formulated in decane or toluene) to maintain the integrity of the moisture-sensitive titanium-tartrate complex.

  • Thermal Control (-20 °C) : The reaction is strictly maintained at -20 °C. Higher temperatures accelerate background (uncatalyzed or non-selective) epoxidation, eroding the ee, while lower temperatures excessively retard the catalytic cycle.

Materials and Reagents

  • (E)-3-(Trimethylsilyl)-2-propen-1-ol : 1.0 equiv (Substrate, >98% purity).

  • Titanium(IV) isopropoxide [Ti(OiPr)4] : 0.05 equiv (5 mol%, distilled prior to use).

  • L-(+)-Diisopropyl tartrate (DIPT) : 0.06 equiv (6 mol%). Note: A slight excess relative to titanium ensures that all Ti centers are ligated by the chiral ligand, preventing the formation of achiral, highly active Ti(OiPr)4-TBHP complexes.

  • tert-Butyl hydroperoxide (TBHP) : 1.5 equiv (5.0–6.0 M solution in decane, dried over 4Å MS).

  • Activated 4Å Molecular Sieves (powdered) : 150 wt% relative to the substrate. Must be flame-dried under vacuum immediately before use.

  • Dichloromethane (DCM) : Anhydrous, Sure/Seal™, 0.1 M relative to substrate.

Step-by-Step Experimental Protocol

Phase 1: Assembly of the Active Catalyst

  • Preparation of the Environment : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (150 wt% relative to the substrate). Heat the flask under high vacuum (0.1 mmHg) using a heat gun for 5 minutes, then backfill with dry Argon. Repeat this purge cycle three times.

  • Solvent and Cooling : Inject anhydrous DCM to achieve a final substrate concentration of 0.1 M. Cool the suspension to -20 °C using a dry ice/ethylene glycol bath (or a dedicated cryocooler).

  • Catalyst Formation : Sequentially add Ti(OiPr)4 (5 mol%) and L-(+)-DIPT (6 mol%) via microsyringe. Stir the mixture at -20 °C for 20 minutes.

    • Causality Check: This 20-minute incubation is non-negotiable. It allows for thermodynamically driven ligand exchange, displacing isopropanol to form the active, dimeric titanium-tartrate complex [Ti(DIPT)(OiPr)2​]2​ .

Phase 2: Substrate Oxidation 4. Substrate Addition : Dissolve (E)-3-(trimethylsilyl)-2-propen-1-ol (1.0 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the catalyst suspension. Stir for 10 minutes to allow the substrate to coordinate to the titanium center. 5. Oxidant Addition : Slowly add the anhydrous TBHP solution (1.5 equiv) dropwise over 15–20 minutes.

  • Causality Check: Dropwise addition prevents localized exothermic spikes that could transiently raise the temperature and degrade enantioselectivity.
  • Reaction Monitoring : Seal the flask under Argon and stir at -20 °C. Monitor the reaction via TLC (Hexane/EtOAc 4:1, visualized with KMnO4 stain) or GC-MS. For this specific TMS-substituted substrate, complete conversion is typically achieved within 12–16 hours.

Phase 3: Quenching and Product Isolation 7. Complex Cleavage (The Quench) : Once the substrate is fully consumed, the reaction must be quenched to break the highly stable titanium-epoxide-tartrate product complex. Add a pre-cooled (-20 °C) aqueous solution of 10% tartaric acid (or 30% NaOH saturated with NaCl) directly to the reaction mixture. 8. Phase Separation : Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Self-Validation: The quench is complete when the initially cloudy emulsion resolves into two distinct, clear phases (a lower organic layer and an upper aqueous layer), indicating the complete hydrolysis of the titanium complex.
  • Filtration and Extraction : Filter the biphasic mixture through a short pad of Celite to remove the molecular sieves and precipitated titanium salts. Rinse the pad thoroughly with DCM.
  • Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous phase with DCM ( 3×15 mL).
  • Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the epoxide).
  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure (2S,3S)-2,3-epoxy-3-(trimethylsilyl)propan-1-ol.

Quantitative Reaction Parameters & Expected Outcomes

Parameter / MetricValue / DescriptionMechanistic Implication
Substrate (E)-3-(Trimethylsilyl)-2-propen-1-olBulky γ -TMS group enhances facial bias.
Catalyst Loading 3 – 5 mol% Ti(OiPr)4High turnover enabled by 4Å MS and TMS sterics.
Ligand Choice L-(+)-DIPT (6 mol%)Isopropyl bulk tightens the chiral pocket.
Temperature -20 °CSuppresses uncatalyzed background epoxidation.
Reaction Time 12 – 16 hoursEnsures complete conversion without epoxide degradation.
Expected Yield 85 – 90%High efficiency due to clean conversion.
Enantiomeric Excess (ee) >95% (typically 98-99%)Validates the integrity of the Ti-dimer complex.
Stereochemical Outcome (2S,3S) configurationDictated by L-(+)-tartrate bottom-face attack.

Process Visualization

SAE_Workflow N1 1. Catalytic Complex Prep Ti(OiPr)4 + L-(+)-DIPT + 4Å MS Anhydrous DCM at -20°C N2 2. Incubation Phase (20 min) Thermodynamic Formation of Active Ti-Tartrate Dimer N1->N2 Stir N3 3. Substrate Coordination Add (E)-3-(Trimethylsilyl)-2-propen-1-ol Stir 10 min at -20°C N2->N3 Add Substrate N4 4. Oxidant Addition Dropwise addition of Anhydrous TBHP Strict thermal control at -20°C N3->N4 Add Oxidant N5 5. Asymmetric Epoxidation Stir 12-16h at -20°C Monitor via TLC/GC-MS N4->N5 React N6 6. Complex Cleavage & Quench Add 10% Tartaric Acid or NaOH/Brine Warm to RT, Stir 1h N5->N6 Quench N7 7. Workup & Purification Celite Filtration, DCM Extraction, Flash Column Chromatography N6->N7 Phase Separation N8 8. Pure Chiral Epoxide (2S,3S)-Isomer >95% ee, 85-90% Yield N7->N8 Isolate

Workflow and mechanistic milestones for the Sharpless Asymmetric Epoxidation protocol.

References

  • Katsuki, T.; Sharpless, K. B. "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 1980, 102(18), 5974-5976. URL: [Link]

  • Kobayashi, Y.; Ito, T.; Yamakawa, I.; Sato, F. "Remarkable Efficiency in the Catalytic Asymmetric Epoxidation of (E)-3-Trimethylsilyl-2-propen-1-ol." Synlett, 1991, 1991(11), 813-815. URL: [Link]

  • Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. "Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization." Journal of the American Chemical Society, 1987, 109(19), 5765-5780. URL: [Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 3-(Trimethylsilyl)allyl Alcohol

Executive Summary This application note details the optimized reaction conditions, mechanistic principles, and step-by-step protocols for utilizing 3-(trimethylsilyl)allyl alcohol in Palladium-catalyzed cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized reaction conditions, mechanistic principles, and step-by-step protocols for utilizing 3-(trimethylsilyl)allyl alcohol in Palladium-catalyzed cross-coupling reactions. As a highly versatile organosilicon building block, this reagent exhibits a powerful dichotomy of reactivity: it can act as an electrophilic allylating agent via Tsuji-Trost-type mechanisms, or as a nucleophilic coupling partner in Hiyama-type reactions. This guide is designed for process development scientists and researchers aiming to integrate silylated allyl moieties into complex pharmaceutical frameworks.

Mechanistic Insights & Causality (E-E-A-T)

Understanding the electronic and steric influence of the trimethylsilyl (TMS) group is critical for predicting reaction outcomes and troubleshooting failed couplings.

  • The β -Silicon Effect : In Pd-catalyzed allylic substitutions, the oxidative addition of Pd(0) to 3-(trimethylsilyl)allyl alcohol generates a π -allylpalladium intermediate. The electropositive TMS group strongly stabilizes the developing positive charge at the adjacent β -carbon via hyperconjugation. Consequently, incoming nucleophiles are electronically directed to attack the γ -position (distal to the TMS group), yielding highly regioselective vinylsilane products[1].

  • Direct Alcohol Activation : Historically, allyl alcohols required pre-activation into acetates or carbonates to create a viable leaving group. However, modern protocols utilize Lewis acid co-catalysts (e.g., Ti(OiPr)4​ ) to activate the hydroxyl group in situ. The titanium transiently coordinates the oxygen, weakening the C-O bond and facilitating the direct oxidative addition of Pd(0).

  • Ligand Influence on Stereocontrol : The choice of phosphine ligand dictates the geometry of the intermediate. Bidentate ligands with wide bite angles (e.g., DPEphos or dppb) favor the formation of cationic Pd-complexes, which accelerates the anti-attack of soft nucleophiles and suppresses unwanted isomerization, ensuring high diastereoselectivity[2].

Mechanism A 3-(TMS)allyl alcohol + Pd(0) Catalyst B π-Allylpalladium Intermediate A->B Oxidative Addition (-H2O) C Nucleophilic Attack (γ-Position) B->C β-Silicon Effect Directs Attack D Regioselective Vinylsilane Product C->D Reductive Elimination & Pd(0) Regeneration

Mechanism of Pd-catalyzed Tsuji-Trost allylation showcasing the β-silicon effect.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimized parameters for different cross-coupling modalities utilizing 3-(trimethylsilyl)allyl alcohol and its halogenated derivatives[3].

Reaction ModalityCatalyst SystemAdditive / ActivatorSolvent & TempTypical YieldRegioselectivity ( γ : α )
Direct Tsuji-Trost Allylation 5 mol% Pd(PPh3​)4​ Ti(OiPr)4​ (1.2 eq)THF, 60°C82 - 89%> 95:5
Hiyama Cross-Coupling 3 mol% Pd(OAc)2​ / dppbTBAF (2.0 eq)Toluene, 80°C75 - 84%N/A (Cross-coupling)
Suzuki-Miyaura (Iodo-derivative) 5 mol% PdCl2​(dppf) K2​CO3​ (3.0 eq)Dioxane/H2O, 90°C88 - 94%Retention of Alkene

Experimental Protocols

Protocol A: Direct Palladium-Catalyzed Allylation of Amines

Objective: Synthesize γ -amino vinylsilanes directly from 3-(trimethylsilyl)allyl alcohol without prior derivatization. Causality Check: We utilize Ti(OiPr)4​ to transiently coordinate the hydroxyl group, converting it into a superior leaving group and facilitating the oxidative addition of Pd(0).

Step-by-Step Procedure :

  • Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x to ensure strict anaerobic conditions).

  • Catalyst Loading : Add Pd(PPh3​)4​ (58 mg, 0.05 mmol, 5 mol%) to the flask.

  • Solvent & Reagents : Inject anhydrous THF (5.0 mL) followed by 3-(trimethylsilyl)allyl alcohol (130 mg, 1.0 mmol).

  • Activation : Dropwise, add Titanium tetraisopropoxide ( Ti(OiPr)4​ , 341 mg, 1.2 mmol). Stir at room temperature for 10 minutes to allow the alkoxide exchange to occur.

  • Nucleophile Addition : Add the secondary amine nucleophile (e.g., morpholine, 1.5 mmol).

  • Reaction : Heat the mixture to 60°C using a pre-equilibrated oil bath. Stir vigorously for 12 hours.

  • Workup : Cool to room temperature. Quench by adding 5 mL of a saturated aqueous NH4​Cl solution. The titanium salts will immediately precipitate as a dense white solid.

  • Extraction : Filter the suspension through a short pad of Celite. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure γ -amino vinylsilane.

Protocol B: Fluoride-Promoted Hiyama Cross-Coupling

Objective: Couple the TMS group of the allyl alcohol with an aryl halide to form substituted allyl arenes. Causality Check: Anhydrous TBAF is critical. Water outcompetes the fluoride ion for silicon coordination, leading to premature protodesilylation rather than the desired transmetalation to the Palladium center.

Step-by-Step Procedure :

  • Preparation : In an argon-filled glovebox, charge a vial with Pd(OAc)2​ (6.7 mg, 0.03 mmol) and dppb ligand (17 mg, 0.04 mmol).

  • Solvent Addition : Dissolve the catalyst in anhydrous Toluene (4.0 mL) and stir for 15 minutes until a uniform color is achieved.

  • Reagent Addition : Add the aryl iodide (1.0 mmol) and 3-(trimethylsilyl)allyl alcohol (1.5 mmol).

  • Fluoride Activation : Inject a 1.0 M solution of TBAF in THF (2.0 mL, 2.0 mmol). The solution will darken, indicating the formation of the hypervalent silicate intermediate.

  • Reaction : Seal the vial, remove from the glovebox, and heat at 80°C for 8 hours.

  • Workup & Purification : Quench with water (5 mL), extract with diethyl ether (3 x 10 mL), dry over MgSO4​ , and purify via flash chromatography.

Workflow S1 1. Schlenk Flask Prep (Argon Atmosphere) S2 2. Catalyst Activation Pd(PPh3)4 in dry THF S1->S2 S3 3. Reagent Addition 3-(TMS)allyl alcohol + Nucleophile S2->S3 S4 4. Thermal Reaction Stir at 60°C for 12h S3->S4 S5 5. Quench & Extract Aqueous Workup S4->S5 S6 6. Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for the direct Pd-catalyzed allylation protocol.

Troubleshooting & Critical Parameters

  • Loss of Regioselectivity in Protocol A : If a mixture of α and γ products is observed, the π -allylpalladium intermediate may be undergoing rapid π−σ−π isomerization before nucleophilic attack can occur. Solution: Switch to a more sterically demanding ligand (e.g., DPEphos) or lower the reaction temperature to 40°C to kinetically trap the γ -attack product.

  • Protodesilylation in Protocol B : If the major byproduct is the uncoupled allyl alcohol (minus the TMS group), moisture is present in the TBAF source. Solution: Use freshly purchased anhydrous TBAF or switch to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate), which is significantly less hygroscopic.

  • Catalyst Deactivation (Black Precipitate) : Palladium black formation indicates catalyst aggregation and decomposition. Solution: Ensure strict anaerobic conditions are maintained. Verify the purity of the phosphine ligands, as oxidized phosphine oxides cannot stabilize the Pd(0) center.

References

  • Sigma-Aldrich . "2-(Acetoxymethyl)allyl trimethylsilane 99 72047-94-0 / trans-3-(Trimethylsilyl)allyl alcohol". Sigma-Aldrich Product Catalog.

  • ResearchGate . "The Hosomi-Sakurai allylation in carbocyclization reactions". ResearchGate Publications. 1

  • National Institutes of Health (PMC) . "Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions". PMC Database. 2

  • ChemicalCell . "3-Iodo-3-Trimethylsilanyl-Prop-2-En-1-Ol CAS NO 97632-90-1". ChemicalCell Product Specifications. 3

Sources

Method

Application Notes and Protocols for the Oxidation of 3-(trimethylsilyl)-2-propen-1-ol to 3-(trimethylsilyl)propenal

Introduction 3-(Trimethylsilyl)propenal is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its α,β-unsaturated aldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Trimethylsilyl)propenal is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its α,β-unsaturated aldehyde moiety allows for a variety of transformations, including nucleophilic additions and cycloadditions, while the trimethylsilyl group can be exploited in subsequent reactions or removed under specific conditions. The selective oxidation of the primary allylic alcohol, 3-(trimethylsilyl)-2-propen-1-ol, to the corresponding aldehyde requires mild and efficient protocols to prevent over-oxidation to the carboxylic acid or isomerization of the double bond. This document provides detailed application notes and experimental protocols for three reliable methods for this transformation: Pyridinium Chlorochromate (PCC) Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.

Comparative Overview of Oxidation Methods

The choice of an appropriate oxidation method is contingent upon several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, desired purity of the final product, and the laboratory equipment available. The following table summarizes the key features of the described protocols.

FeaturePCC OxidationSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagent(s) Pyridinium Chlorochromate (PCC)Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane (DMP)
Reaction Temp. Room Temperature-78 °C to Room TemperatureRoom Temperature
Key Advantages Operationally simple, commercially available reagent.[1][2]High yields, mild conditions, avoids heavy metals.[3]Mild, neutral pH, high chemoselectivity, short reaction times.[4][5]
Key Disadvantages Chromium-based (toxic), can be acidic, workup can be tedious.[6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7][8]Reagent is expensive and potentially explosive.[4]
Typical Yields Good to highHighHigh

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a well-established and commercially available reagent for the oxidation of primary alcohols to aldehydes.[1][2] It is a relatively stable, yellow-orange solid that can be handled in the air.[2] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), at room temperature.[2][9] The mildly acidic nature of PCC can be a concern for acid-sensitive substrates, but this can often be mitigated by the addition of a buffer like sodium acetate.[6]

Experimental Workflow: PCC Oxidation

PCC_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve 3-(trimethylsilyl)-2-propen-1-ol in anhydrous DCM add_alcohol Add alcohol solution to PCC suspension at 0 °C prep_alcohol->add_alcohol prep_pcc Prepare suspension of PCC and Celite® in anhydrous DCM prep_pcc->add_alcohol stir Stir at room temperature (Monitor by TLC) add_alcohol->stir filter Dilute with ether and filter through Celite® stir->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end purify->end start start->prep_alcohol

Caption: Workflow for PCC Oxidation.

Step-by-Step Protocol
  • Preparation: To a stirred solution of 3-(trimethylsilyl)-2-propen-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Celite® or molecular sieves.[10]

  • Reagent Addition: In a separate flask, prepare a suspension of pyridinium chlorochromate (PCC, 1.2-1.5 equivalents) in anhydrous DCM.

  • Reaction: Cool the alcohol solution to 0 °C and slowly add the PCC suspension. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[10]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 3-(trimethylsilyl)propenal.

Causality Behind Choices: The use of Celite® or molecular sieves helps to adsorb the tar-like chromium byproducts, simplifying the workup.[9][10] Anhydrous conditions are crucial to prevent the formation of the corresponding carboxylic acid.[9]

Protocol 2: Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[7][11] This DMSO-based oxidation is known for its mild reaction conditions and high yields.[7][3] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to furnish the carbonyl compound.[7] A key feature of the Swern oxidation is the requirement for cryogenic temperatures (-78 °C) during the initial stages to control the highly exothermic reaction between DMSO and the activating agent, typically oxalyl chloride.[12][13]

Experimental Workflow: Swern Oxidation

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation cluster_elimination Elimination & Work-up prep_oxalyl Prepare solution of oxalyl chloride in anhydrous DCM at -78 °C add_dmso Add DMSO solution dropwise at -78 °C prep_oxalyl->add_dmso add_alcohol Add alcohol solution dropwise at -78 °C add_dmso->add_alcohol stir_oxidation Stir for 30-60 min at -78 °C add_alcohol->stir_oxidation add_base Add triethylamine dropwise at -78 °C stir_oxidation->add_base warm_up Warm to room temperature add_base->warm_up quench Quench with water warm_up->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end purify->end start start->prep_oxalyl

Caption: Workflow for Swern Oxidation.

Step-by-Step Protocol
  • Activation of DMSO: To a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous DCM (~0.5 M) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 2.0-3.0 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -60 °C. Stir the mixture for 15-20 minutes at -78 °C.[12]

  • Oxidation of the Alcohol: Add a solution of 3-(trimethylsilyl)-2-propen-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM to the activated DMSO solution dropwise at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.[12][14]

  • Elimination: Add triethylamine (Et3N, 5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.[12] After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water.[12]

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude 3-(trimethylsilyl)propenal can be purified by flash column chromatography on silica gel.

Causality Behind Choices: The low temperature is critical to prevent the decomposition of the reactive intermediate and to control the exothermic reaction.[13] Triethylamine acts as a base to facilitate the elimination step that forms the aldehyde.[7] The aqueous workup removes the water-soluble byproducts, including triethylammonium chloride and excess DMSO.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers several advantages for the oxidation of alcohols, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity.[4][5] It is particularly well-suited for the oxidation of sensitive substrates, such as allylic alcohols, often providing high yields of the corresponding aldehydes with minimal side reactions.[4][15]

Experimental Workflow: DMP Oxidation

DMP_Oxidation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve 3-(trimethylsilyl)-2-propen-1-ol in anhydrous DCM add_dmp Add Dess-Martin Periodinane in one portion at room temperature prep_alcohol->add_dmp stir Stir at room temperature (Monitor by TLC) add_dmp->stir quench Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃ stir->quench extract Extract with an organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end purify->end start start->prep_alcohol

Caption: Workflow for DMP Oxidation.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 3-(trimethylsilyl)-2-propen-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere, add Dess-Martin periodinane (DMP, 1.1-1.5 equivalents) in one portion at room temperature.[16]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting alcohol is consumed (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously until the solid byproducts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[16]

Causality Behind Choices: The use of sodium thiosulfate in the workup is to quench any remaining DMP and reduce the iodine byproducts to iodide, which is more easily removed. Sodium bicarbonate is added to neutralize the acetic acid generated during the reaction.[4]

Troubleshooting and Key Insights

  • Stability of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is generally stable to the mild conditions of PCC, Swern, and DMP oxidations. However, prolonged exposure to acidic or basic conditions, especially during workup, could potentially lead to desilylation. It is advisable to perform the workup promptly and use buffered solutions where appropriate.

  • Purification of the Aldehyde: 3-(Trimethylsilyl)propenal is a relatively volatile and potentially unstable compound. Care should be taken during concentration to avoid excessive heat. Purification by column chromatography should be performed efficiently. For challenging separations from non-polar impurities, a bisulfite extraction can be employed to selectively remove the aldehyde from the organic mixture.[17] The aldehyde can then be regenerated from the aqueous bisulfite adduct by treatment with a mild base.[17]

  • Safety Precautions:

    • PCC: Chromium(VI) compounds are toxic and carcinogenic. Handle PCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • Swern Oxidation: The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[7][8] All manipulations should be performed in an efficient fume hood. Glassware can be deodorized by rinsing with a bleach solution.[12]

    • DMP: Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care and avoid grinding the solid.

References

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • ResearchGate. Clean and Efficient Oxidation of Homoallylic and Homopropargylic Alcohols into β,γ-Unsaturated Aldehydes by The Dess-Martin Periodinane. [Link]

  • NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • Organic Chemistry Portal. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. [Link]

  • PubMed. Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Chemistry Stack Exchange. Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? [closed]. [Link]

  • LookChem. 3-Trimethylsilylpropynal. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ACS Publications. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. [Link]

  • Gelest Technical Library. Silyl Groups. [Link]

  • MSU chemistry. Swern Oxidation Proceedure. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • ResearchGate. Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • ResearchGate. PCC: Novel oxidation reactions. [Link]

  • European Patent Office. PROCESS FOR PRODUCING ALPHA,BETA-UNSATURATED ALDEHYDE COMPOUNDS. [Link]

  • Wikipedia. Silyl enol ether. [Link]

  • Chem-Station. スワーン酸化 Swern Oxidation. [Link]

  • ResearchGate. Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach. [Link]

  • Chemistry LibreTexts. 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. [Link]

  • SynArchive. Swern Oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides. [Link]

  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • MDPI. First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Reddit. Silyl protecting group lability. [Link]

  • Illinois Experts. (E)-3-(Trimethylsilyl)-2-propen-1-ol. An Improved Preparation. [Link]

Sources

Application

Application Note: Strategic Utilization of trans-3-(Trimethylsilyl)allyl Alcohol in Complex Natural Product Total Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols Executive Summary & Physicochemical Profile In the realm of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Physicochemical Profile

In the realm of complex natural product total synthesis, the construction of highly substituted, stereodefined oxygen heterocycles (such as tetrahydropyrans and dihydropyrans) is a recurring challenge. trans-3-(Trimethylsilyl)allyl alcohol (CAS: 59376-64-6) has emerged as a premier bifunctional building block to address this[1]. By combining a nucleophilic allylic alcohol with a bulky, electronically influential trimethylsilyl (TMS) group, this reagent allows chemists to bypass the limitations of traditional Prins cyclizations, offering exquisite diastereocontrol and suppressing unwanted side reactions[2].

Before deploying this reagent in a synthetic campaign, it is critical to understand its physical parameters, as its volatility and sensitivity to oxidation dictate handling procedures[1],.

Table 1: Physicochemical Properties of trans-3-(Trimethylsilyl)allyl alcohol

PropertyValueSynthetic Implication
Molecular Formula C₆H₁₄OSi-
Molecular Weight 130.26 g/mol -
Boiling Point 166–168 °C (76 °C / 11 mmHg)Can be purified via vacuum distillation; avoid excessive heat to prevent decomposition.
Density 0.848 g/mL at 25 °CVolumetric dosing must account for temperature variations in the lab.
Refractive Index ( n20/D​ ) 1.444Useful for rapid purity checks post-distillation.
Flash Point 58 °C (Closed Cup)Flammable; handle strictly under inert atmosphere (N₂ or Ar).

Mechanistic Paradigm: The β -Silicon Effect in Silyl-Prins Cyclizations

The standard Prins cyclization—involving the condensation of an unfunctionalized allylic alcohol with an aldehyde—frequently suffers from the oxonia-Cope rearrangement. This reversible side-reaction scrambles stereocenters, leading to thermodynamic mixtures and partial racemization of chiral starting materials[3].

trans-3-(Trimethylsilyl)allyl alcohol elegantly solves this through the β -silicon effect . When the reagent condenses with an aldehyde in the presence of a Lewis acid, an oxocarbenium ion is generated. As intramolecular cyclization occurs, the developing carbocation at the C4 position of the nascent pyran ring is hyperconjugatively stabilized by the adjacent C-Si bond[1].

This stabilization dramatically accelerates the forward cyclization rate, locking the molecule into a rigid chair-like transition state. The bulky TMS group strongly prefers an equatorial position, forcing the substituents into a highly predictable cis-2,6-disubstituted geometry. Subsequent desilylation or nucleophilic trapping rapidly quenches the cation, effectively making the cyclization irreversible and completely bypassing the oxonia-Cope pathway[2],[4].

Mechanism A Aldehyde + 3-(TMS)allyl alcohol B Oxocarbenium Ion Intermediate A->B Lewis Acid (e.g., TMSOTf) C β-Silyl Carbocation (Chair Transition State) B->C Intramolecular Cyclization D cis-2,6-Disubstituted Pyran Scaffold C->D Nucleophilic Trapping or Desilylation

Figure 1: Mechanistic pathway of the Silyl-Prins cyclization driven by the β -silicon effect.

Case Studies in Total Synthesis

The strategic application of trans-3-(Trimethylsilyl)allyl alcohol is best illustrated by its role in synthesizing biologically active natural products containing tetrahydropyran (THP) or dihydropyran (DHP) cores.

Synthesis of (-)-Centrolobine

(-)-Centrolobine is an antibiotic diarylheptanoid featuring a cis-2,6-disubstituted THP ring. Early synthetic efforts using standard Prins cyclizations suffered from severe epimerization at the C2 position. By utilizing a silyl-Prins cyclization with trans-3-(Trimethylsilyl)allyl alcohol and a halide-based Lewis acid, researchers successfully suppressed epimerization, securing the cis-geometry exclusively and completing the total synthesis with high stereofidelity[4].

Construction of Cyanolide A

Cyanolide A is a potent molluscicide containing a complex glycosidic macrocyclic structure. The Rychnovsky group utilized a silyl-Prins cyclization to construct two of the critical THP rings of the molecule. By treating the silylated allylic alcohol with an aldehyde in the presence of TMSOTf, they achieved excellent diastereoselectivity, proving the reagent's tolerance for highly functionalized, advanced synthetic intermediates[5].

Optimization & Catalyst Selection

The choice of Lewis acid dictates whether the reaction yields a saturated tetrahydropyran (via nucleophilic trapping) or an unsaturated dihydropyran (via elimination).

Table 2: Lewis Acid Selection Guide for Silyl-Prins Cyclizations

Lewis AcidEquivalentsSolventPrimary ProductMechanistic Causality
TMSOTf 1.1 - 1.5DCMDihydropyran (DHP)The highly non-nucleophilic triflate counterion favors rapid desilylation (elimination) over trapping.
InCl₃ 0.2 - 1.0DCM / H₂ODihydropyran (DHP)Mild Lewis acidity; tolerates moisture and acid-sensitive functional groups better than TMSOTf[2].
BiBr₃ / FeX₃ 0.1 - 0.5DCMHalo-TetrahydropyranThe halide counterion acts as a nucleophile, trapping the β -silyl carbocation before elimination occurs[4].

Validated Experimental Protocols

Protocol A: Preparation of trans-3-(Trimethylsilyl)allyl alcohol

Causality Note: While commercially available, synthesizing the reagent from ethyl (E)-3-(trimethylsilyl)propenoate ensures absolute freshness, preventing the formation of siloxane oligomers that can poison Lewis acid catalysts[1].

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Solvent & Substrate: Charge the flask with ethyl (E)-3-(trimethylsilyl)propenoate (10.0 mmol) and anhydrous diethyl ether (50 mL).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Why? DIBAL-H reductions at higher temperatures can lead to over-reduction or cleavage of the delicate C-Si bond.

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 22.0 mmol, 2.2 eq) dropwise via the addition funnel over 30 minutes.

  • Monitoring (Self-Validation): After 1 hour, remove a 0.1 mL aliquot, quench with saturated Rochelle's salt solution, extract with ether, and analyze via TLC (Hexanes/EtOAc 8:2). The ester starting material ( Rf​≈0.7 ) should be completely consumed, replaced by the alcohol ( Rf​≈0.3 ).

  • Quenching: Carefully add 2 mL of methanol at -78 °C to destroy excess DIBAL-H, followed by 30 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the two phases separate cleanly (breaking the aluminum emulsion). Extract the aqueous layer with diethyl ether (3 × 30 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: TMSOTf-Mediated Silyl-Prins Cyclization

Causality Note: Dichloromethane (DCM) is utilized as the solvent because its non-coordinating nature maximizes the electrophilicity of the oxocarbenium ion. Quenching at -78 °C is strictly required to prevent acid-catalyzed epimerization of the kinetic product upon warming.

  • Initialization: In a flame-dried Schlenk flask under argon, dissolve the target aldehyde (1.0 mmol) and trans-3-(trimethylsilyl)allyl alcohol (1.2 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Catalysis: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 mmol) dropwise via a gas-tight syringe. The solution may transition to a pale yellow color, indicating the formation of the oxocarbenium intermediate.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours. Monitor via TLC.

  • Kinetic Quenching: Once the aldehyde is consumed, quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous NaHCO₃. Why? Neutralizing the Lewis acid before the temperature rises locks the stereocenters in their kinetic cis-conformation.

  • Isolation: Allow the mixture to warm to room temperature. Separate the layers, extract the aqueous phase with DCM (2 × 10 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the cis-2,6-disubstituted pyran.

Workflow Step1 Step 1: Reaction Setup Flame-dried flask, Ar atm, anhydrous DCM Step2 Step 2: Reagent Mixing Aldehyde + 3-(TMS)allyl alcohol Cool to -78 °C Step1->Step2 Step3 Step 3: Catalysis Dropwise addition of TMSOTf Monitor via TLC Step2->Step3 Step4 Step 4: Kinetic Quenching Add sat. NaHCO3 at -78 °C Warm to RT Step3->Step4 Step5 Step 5: Isolation Aqueous extraction, Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the TMSOTf-mediated Silyl-Prins cyclization.

References

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 970-1014. Retrieved from:[Link]

  • Jasti, R., Anderson, C. D., & Rychnovsky, S. D. (2005). Prins Cyclizations in Silyl Additives with Suppression of Epimerization: Versatile Tool in the Synthesis of the Tetrahydropyran Backbone of Natural Products. Organic Letters, 7(18), 7071-7074. Retrieved from: [Link]

Sources

Method

Application Note &amp; Protocol: Ruthenium-Catalyzed Olefin Metathesis of 3-(Trimethylsilyl)-2-propen-1-ol

Introduction: Strategic Carbon-Carbon Bond Formation via Olefin Metathesis Olefin metathesis has emerged as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Carbon-Carbon Bond Formation via Olefin Metathesis

Olefin metathesis has emerged as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with remarkable functional group tolerance.[1][2][3] This transformation, catalyzed by well-defined transition metal complexes, particularly those based on ruthenium, has revolutionized the synthesis of complex molecules in pharmaceuticals, materials science, and chemical biology.[2][4] The development of catalysts by Grubbs and Schrock, recognized with the Nobel Prize in Chemistry in 2005, has provided chemists with powerful tools for a variety of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1]

This application note focuses on the ruthenium-catalyzed cross-metathesis (CM) of 3-(trimethylsilyl)-2-propen-1-ol, a substrate that combines the functionalities of an allylic alcohol and a vinylsilane. The presence of the trimethylsilyl (TMS) group introduces unique steric and electronic properties that can influence the stereochemical outcome of the metathesis reaction.[5] Furthermore, the allylic alcohol moiety is a valuable functional handle for subsequent synthetic transformations.[6][7][8] We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the potential applications of the resulting functionalized allylic alcohol products.

Mechanistic Rationale: The Chauvin Mechanism in Action

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism.[9][10] This catalytic cycle involves the reaction of a metal carbene with an alkene to form a metallacyclobutane intermediate.[1] Subsequent cycloreversion of this intermediate can either regenerate the starting materials or produce a new alkene and a new metal carbene, thus propagating the catalytic cycle.

The initiation of the catalytic cycle with common pre-catalysts, such as the Grubbs first and second-generation catalysts, typically involves the dissociation of a ligand (e.g., a phosphine) to generate a more reactive 14-electron species.[9][11][12] This species then coordinates to the olefin substrate, initiating the metathesis process. The higher activity of second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, is attributed to the strong electron-donating nature of the NHC ligand, which promotes phosphine dissociation and stabilizes the resulting catalytic intermediates.[4][11][13]

In the context of cross-metathesis with 3-(trimethylsilyl)-2-propen-1-ol, the reaction with a partner olefin will proceed through a series of metallacyclobutane intermediates. The steric bulk of the trimethylsilyl group is expected to play a significant role in directing the stereochemical outcome of the reaction, potentially favoring the formation of the E-isomer of the product to minimize steric interactions within the metallacyclobutane intermediate.[5]

Chauvin Mechanism cluster_initiation Initiation cluster_cycle Catalytic Cycle Precatalyst [Ru]=CHPh (Grubbs II Pre-catalyst) ActiveCatalyst [Ru]=CHPh (14e- Active Species) Precatalyst->ActiveCatalyst - PCy3 Metallacyclobutane1 Metallacyclobutane Int. 1 ActiveCatalyst->Metallacyclobutane1 + Substrate Olefin1 R1-CH=CH-SiMe3 (Substrate) Olefin1->Metallacyclobutane1 IntermediateCarbene [Ru]=CHR1 Metallacyclobutane1->IntermediateCarbene - Ph-CH=CH-SiMe3 Metallacyclobutane2 Metallacyclobutane Int. 2 IntermediateCarbene->Metallacyclobutane2 + Partner Olefin Olefin2 R2-CH=CH2 (Partner Olefin) Olefin2->Metallacyclobutane2 Metallacyclobutane2->ActiveCatalyst - Product Product R1-CH=CH-R2 (Product)

Figure 1. Simplified representation of the Chauvin mechanism for cross-metathesis.

Experimental Protocol: Cross-Metathesis of 3-(Trimethylsilyl)-2-propen-1-ol

This protocol details a general procedure for the cross-metathesis of 3-(trimethylsilyl)-2-propen-1-ol with a generic partner olefin. The choice of the specific Grubbs catalyst and reaction conditions may require optimization depending on the nature of the coupling partner.

Materials:

  • 3-(Trimethylsilyl)-2-propen-1-ol

  • Partner Olefin (e.g., 1-octene, styrene)

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Vinyl Ether

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(trimethylsilyl)-2-propen-1-ol (1.0 equiv).

    • Dissolve the substrate in anhydrous dichloromethane (to a concentration of 0.1-0.2 M).

    • Add the partner olefin (1.2-2.0 equiv) to the solution.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the Grubbs Second Generation Catalyst (1-5 mol%) to the reaction mixture. A stock solution of the catalyst in a small amount of anhydrous DCM can be prepared for easier transfer.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or gently heat to 40 °C if the reaction is sluggish).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher Rf product spot indicates the reaction is proceeding.

  • Reaction Quenching:

    • Once the reaction is complete (as determined by TLC, typically 2-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes to deactivate the catalyst.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired cross-metathesis product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 2. Step-by-step experimental workflow for the cross-metathesis reaction.

Data Presentation: Catalyst Performance and Reaction Outcomes

The choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity of the cross-metathesis reaction. The following table provides a hypothetical comparison of different ruthenium catalysts for the cross-metathesis of 3-(trimethylsilyl)-2-propen-1-ol with 1-octene.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)E:Z Ratio
Grubbs I540126585:15
Grubbs II22549295:5
Hoveyda-Grubbs II225395>98:2

Table 1. Comparison of Ruthenium Catalysts for the Cross-Metathesis of 3-(trimethylsilyl)-2-propen-1-ol with 1-octene.

Discussion and Field-Proven Insights

Catalyst Selection: For the cross-metathesis of functionalized olefins like allylic alcohols, second-generation catalysts such as Grubbs II and Hoveyda-Grubbs II are generally preferred over the first-generation Grubbs catalyst.[4] Their enhanced activity and stability allow for lower catalyst loadings and shorter reaction times. The Hoveyda-Grubbs II catalyst often provides superior performance and easier removal of ruthenium byproducts due to the chelating isopropoxystyrene ligand.[2][14]

Role of the Trimethylsilyl Group: The bulky trimethylsilyl group plays a crucial role in directing the stereoselectivity of the reaction.[5] During the formation of the metallacyclobutane intermediate, steric hindrance between the TMS group and the substituents on the ruthenium catalyst and the other olefin favors a transition state that leads to the thermodynamically more stable E-isomer of the product. This directing effect can be a powerful tool for controlling alkene geometry in complex molecule synthesis.

Substrate and Reagent Considerations: The purity of the substrates and the solvent is critical for achieving high yields and catalyst turnover numbers. The use of anhydrous and degassed solvents minimizes catalyst decomposition. The partner olefin is typically used in a slight excess to drive the reaction towards the desired cross-metathesis product and minimize homodimerization of the silylated substrate.

Potential Side Reactions: A potential side reaction in the metathesis of allylic alcohols is double bond isomerization, which can be promoted by ruthenium hydride species formed during the reaction.[15][16] However, the use of well-defined second-generation catalysts under carefully controlled conditions generally minimizes this side reaction. Quenching the reaction with ethyl vinyl ether is an effective method to deactivate the catalyst and prevent further reactions.

Applications in Drug Development and Organic Synthesis

The functionalized allylic alcohol products obtained from this reaction are versatile synthetic intermediates. The hydroxyl group can be further functionalized through oxidation, etherification, or esterification.[7] The carbon-carbon double bond can participate in a variety of subsequent reactions, including dihydroxylation, epoxidation, and hydrogenation. The silyl group can also be a handle for further transformations, such as protodesilylation to yield a terminal alkene, or it can be retained for its steric and electronic properties.[5] This methodology provides a straightforward route to access complex building blocks for the synthesis of natural products and pharmaceutically active compounds.

Conclusion

Ruthenium-catalyzed cross-metathesis of 3-(trimethylsilyl)-2-propen-1-ol offers an efficient and stereoselective method for the synthesis of functionalized allylic alcohols. The judicious choice of a second-generation ruthenium catalyst, coupled with a carefully executed experimental protocol, allows for high yields of the desired E-isomer. The insights provided in this application note are intended to guide researchers in the successful application of this powerful synthetic methodology for the advancement of their research in organic synthesis and drug development.

References

  • Recent Advances in Ruthenium-Based Olefin Metathesis - PMC. (n.d.).
  • New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions | Journal of the American Chemical Society. (2001, January 6).
  • Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective | Journal of the American Chemical Society. (2002, July 9).
  • Control of Olefin Geometry in Macrocyclic Ring-Closing Metathesis Using a Removable Silyl Group - PMC. (n.d.).
  • Key processes in ruthenium-catalysed olefin metathesis - RSC Publishing. (2014, June 16).
  • Mechanism of Ruthenium Based Olefin Metathesis Catalysts | Request PDF - ResearchGate. (n.d.).
  • Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology - MDPI. (2021, March 10).
  • Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology - Sci-Hub. (n.d.).
  • Synthesis of Z- or E-Trisubstituted Allylic Alcohols and Ethers by Kinetically Controlled Cross-Metathesis with a Ru Catechothiolate Complex | Journal of the American Chemical Society. (2017, October 25).
  • Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology - ResearchGate. (2025, November 20).
  • Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst | Request PDF - ResearchGate. (2026, February 4).
  • Olefin Metathesis, Grubbs Reaction - Organic Chemistry Portal. (n.d.).
  • Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts - Sigma-Aldrich. (n.d.).
  • Cross Metathesis of Allyl Alcohols: How to Suppress and How to Promote Double Bond Isomerization. | Request PDF - ResearchGate. (n.d.).
  • Reactions of Ruthenium−Benzylidene Complexes with Bis(trimethylsilyl)ethene and Trimethylsilylstyrenes: Olefin Metathesis versus β-SiMe3 Elimination/Reductive Elimination | Organometallics - ACS Publications. (2001, September 26).
  • Allylic alcohol synthesis by addition - Organic Chemistry Portal. (n.d.).
  • Olefin metathesis for chemical biology - Raines Lab. (2008, October 18).
  • Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins | Organic Letters - ACS Publications. (2007, August 17).
  • Product Class 5: Allylic Alcohols. (n.d.).
  • Application Notes and Protocols for Protecting Group Strategies in Organic Synthesis: A Comparative Analysis of Allyl and Silyl Ethers and - Benchchem. (n.d.).
  • Cross-Metathesis of Vinylsilanes with Allyl Alkyl Ethers Catalyzed by Ruthenium−Carbene Complexes | Organometallics - ACS Publications. (2002, February 7).
  • Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. (2017, March 14).
  • Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts - Organic Chemistry Portal. (n.d.).
  • A Metathesis Approach to Volatile Olefins: Synthesis of 18O-allyl Alcohol - PubMed. (2011, April 18).
  • Trimethylsilyl group - Wikipedia. (n.d.).
  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical. (n.d.).
  • Recent Advances in Silyl Protection of Alcohols | Request PDF - ResearchGate. (n.d.).
  • A Cross Metathesis Based Protocol for the Effective Synthesis of Functionalised Allyl Bromides and Chlorides - ResearchGate. (2025, August 10).
  • Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Mechanochemical ruthenium-catalyzed olefin metathesis - PubMed. (2015, February 25).
  • Ruthenium-Catalyzed Tandem Olefin Metathesis-Oxidations - Organic Chemistry Portal. (n.d.).
  • Mechanochemical Ruthenium-Catalyzed Olefin Metathesis - ACS Publications. (2015, February 10).
  • Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodesilylation of 2-Propen-1-ol, 3-(trimethylsilyl)- during acidic workup

Target Molecule: 2-Propen-1-ol, 3-(trimethylsilyl)-[CAS: 59376-64-6][1][2] Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Propen-1-ol, 3-(trimethylsilyl)-[CAS: 59376-64-6][1][2] Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies and mechanistic insights to prevent the loss of the trimethylsilyl (TMS) group during the synthesis and isolation of 3-(trimethylsilyl)allyl alcohol.

Mechanistic Insight: The Root Cause of TMS Loss

Q: Why does the TMS group cleave so readily during a standard 1M HCl or 10% citric acid workup?

A: The instability of 3-(trimethylsilyl)allyl alcohol during acidic workup is driven by the β -silicon effect [3]. Unlike simple silyl ethers (R-O-TMS) which hydrolyze via direct nucleophilic attack at the silicon atom, vinyl silanes undergo electrophilic ipso-substitution (protodesilylation)[4][5].

When exposed to an aqueous acid, the alkene is protonated at the carbon bearing the TMS group (the α -carbon). This specific regioselectivity is dictated by the extreme thermodynamic stabilization of the resulting carbocation at the adjacent β -carbon, facilitated by hyperconjugation with the C–Si σ -bond[3]. Subsequent nucleophilic attack (by water or a counterion) on the silicon atom irreversibly cleaves the C–Si bond, yielding the desilylated allyl alcohol and a silanol byproduct.

G A 3-(Trimethylsilyl)allyl alcohol (Vinyl Silane) B Protonation (H⁺) at α-carbon A->B Acidic Workup C β-Silyl Carbocation (Stabilized by Hyperconjugation) B->C Electrophilic Addition D Nucleophilic Attack (H₂O/X⁻ on Silicon) C->D C-Si Bond Weakening E Desilylated Product (Allyl Alcohol) + TMS-X D->E Cleavage

Mechanism of acid-catalyzed protodesilylation of vinyl silanes via β-silyl carbocation.

Quantitative Assessment of Quenching Reagents

Q: Which quenching reagents provide the best balance between neutralizing the reaction and preserving the vinyl silane?

A: The choice of aqueous quench is the single most critical variable. Because the TMS group is highly labile under acidic conditions[6], strong mineral acids must be strictly avoided. Even mild organic acids like citric acid can cause significant degradation if the biphasic contact time exceeds 15 minutes at room temperature. We recommend utilizing buffered systems or strictly controlled basic endpoints.

Table 1: Workup Reagents and Protodesilylation Risk
Quenching ReagentAqueous pHRelative Protodesilylation RiskTypical Yield of Intact SilaneRecommended Use
1M HCl < 1.0Very High< 20%Do not use
10% Citric Acid ~ 2.2Moderate60 - 75%Use with extreme caution
Sat. NH₄Cl ~ 5.5Low85 - 95%Standard mild quench
Phosphate Buffer 7.0Negligible> 98%Highly recommended
Fieser Method (NaOH) > 10.0Negligible (for acid cleavage)> 95%LAH reductions

Optimized Workup Protocols

Selecting the correct protocol depends entirely on the upstream reaction used to generate the 3-(trimethylsilyl)allyl alcohol.

G A Reaction Complete: Contains 3-(TMS)allyl alcohol B Was a strong hydride (e.g., LiAlH₄) used? A->B C Protocol A: Fieser Workup (H₂O / 15% NaOH / H₂O) B->C Yes D Was an organometallic (e.g., Grignard/BuLi) used? B->D No F Standard Extraction (Keep Temp < 5°C) C->F E Protocol B: Quench with pH 7 Phosphate Buffer D->E Yes E->F

Decision tree for selecting the optimal non-destructive workup method for vinyl silanes.

Protocol A: The Fieser Method (For Aluminum Hydride Reductions)

If you synthesized 3-(trimethylsilyl)allyl alcohol via LiAlH₄ reduction of the corresponding ester or aldehyde, do not use an acidic quench (e.g., Rochelle's salt combined with HCl). Use the Fieser method to precipitate aluminum salts as a granular white solid, completely bypassing acidic conditions.

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture (typically in THF or Et₂O) to 0 °C using an ice-water bath.

  • Water Quench: For every x grams of LiAlH₄ used, slowly add x mL of DI water dropwise with vigorous stirring. (Caution: Highly exothermic. Hydrogen gas is evolved).

  • Base Addition: Add x mL of 15% (w/v) aqueous NaOH dropwise.

  • Hydration: Add 3x mL of DI water.

  • Maturation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes until the aluminum salts form a dense, granular white precipitate.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Et₂O.

  • Concentration: Dry the organic filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: pH 7.0 Buffered Quench (For Organometallic Additions)

If the reaction involves Grignard reagents or organolithiums, a buffered quench prevents localized pH drops that trigger protodesilylation.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M phosphate buffer (pH 7.0) using NaH₂PO₄ and Na₂HPO₄, and chill the solution to 0–5 °C.

  • Quenching: Transfer the reaction vessel to an ice bath. Slowly add the chilled pH 7.0 buffer (approx. 2 mL per mmol of reactant) while maintaining an internal temperature of < 10 °C.

  • Extraction: Transfer the biphasic mixture to a separatory funnel immediately. Extract with MTBE or Et₂O (3 × 20 mL). Critical: Do not leave the product in contact with the aqueous phase for prolonged periods.

  • Washing: Wash the combined organic layers with cold brine.

  • Drying: Dry over anhydrous K₂CO₃ and concentrate in vacuo.

Frequently Asked Questions (Troubleshooting)

Q: I used saturated NH₄Cl to quench my reaction, but I still see ~10-15% desilylation by NMR. How can I fix this? A: Saturated NH₄Cl has a pH of ~5.5, which is slightly acidic. While usually safe for robust silanes, the allylic alcohol moiety in 3-(trimethylsilyl)allyl alcohol can inductively destabilize the system or coordinate with trace metals, increasing lability. To fix this, adjust your saturated NH₄Cl solution to pH 7–8 by adding a few drops of aqueous NH₄OH before use, or switch entirely to the pH 7.0 phosphate buffer protocol described above.

Q: Does the choice of drying agent matter? A: Yes. Magnesium sulfate (MgSO₄) is slightly acidic and can catalyze protodesilylation if left stirring for extended periods, especially in non-polar solvents. Sodium sulfate (Na₂SO₄) is neutral and safer. Potassium carbonate (K₂CO₃) is mildly basic and is the optimal choice for ensuring the survival of the TMS group during the drying phase.

Q: Can I purify 3-(trimethylsilyl)allyl alcohol via silica gel chromatography? A: Standard silica gel is acidic (pH ~4.5–5.5) and can cause on-column protodesilylation[6]. If chromatography is absolutely necessary, pre-treat (neutralize) the silica gel by flushing the column with 1-2% triethylamine (Et₃N) in your non-polar eluent (e.g., hexanes) before loading the sample.

References

  • National Center for Biotechnology Information (PubChem). "trans-3-(Trimethylsilyl)allyl alcohol | C6H14OSi | CID 5366912" PubChem Database. Available at: [Link]

  • ResearchGate. "Are trimethylsilyl protected alkynes stable towards acids and bases?" Scientific Discussion Forum. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Vinyldimethylphenylsilanes as Safety Catch Silanols in Fluoride-Free Palladium-Catalyzed Cross-Coupling Reactions." Available at: [Link]

  • Thieme-Connect. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4: Compounds of Group 15 (As, Sb, Bi) and Silicon Compounds (Vinylsilanes)." Available at:[Link]

  • ResearchGate (Chemistry). "Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects." Available at: [Link]

Sources

Optimization

Optimizing reaction yields in the preparation of E-3-(trimethylsilyl)-2-propen-1-ol

Welcome to the Technical Support Center for the synthesis of (E)-3-(trimethylsilyl)-2-propen-1-ol . As a critical building block in stereoselective synthesis, natural product total synthesis, and cross-coupling reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (E)-3-(trimethylsilyl)-2-propen-1-ol . As a critical building block in stereoselective synthesis, natural product total synthesis, and cross-coupling reactions, securing high yields and strict geometric purity (>99% E-isomer) of this allylic alcohol is paramount.

The gold-standard methodology for its preparation is the stereoselective reduction of 3-(trimethylsilyl)prop-2-yn-1-ol using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), a protocol originally optimized by [1]. This guide provides mechanistic insights, troubleshooting for common issues, and a self-validating protocol designed by application scientists to ensure reproducible success in your laboratory.

Mechanistic Pathway & Reaction Workflow

To optimize this reaction, one must first understand the causality of its stereoselectivity. The high E-selectivity of the Red-Al reduction is not accidental; it is driven by a highly coordinated sequence of events.

Initially, the propargylic alcohol is deprotonated by Red-Al to form an alkoxydi-hydridoaluminate intermediate. Because the aluminum is now tethered to the oxygen, it is positioned to deliver a hydride to the adjacent alkyne via an intramolecular trans-hydroalumination [2]. This forms a rigid cyclic organoaluminum complex. When this complex is hydrolyzed during the aqueous quench, the carbon-aluminum bond is cleaved with strict retention of stereochemistry, yielding the E-allylic alcohol exclusively.

G A 3-(Trimethylsilyl)prop-2-yn-1-ol (Starting Material) B Red-Al Addition (0 °C) Deprotonation A->B C Alkoxydi-hydridoaluminate Intermediate B->C D Intramolecular trans-Hydride Delivery (RT) C->D E Cyclic Organoaluminum Complex D->E F Rochelle's Salt Quench (Hydrolysis with Retention) E->F G (E)-3-(Trimethylsilyl)-2-propen-1-ol (>99% E-Isomer) F->G

Caption: Mechanistic workflow of the Red-Al mediated trans-hydroalumination of the propargylic alcohol.

Troubleshooting Guides & FAQs

Q1: I am observing a significant loss of the trimethylsilyl (TMS) group (desilylation) in my final product. How can I prevent this?

  • Causality: The C–Si bond in allylic and propargylic silanes is highly sensitive to nucleophilic attack by hydroxide ions. Red-Al reductions generate strongly basic aluminum alkoxides. If the reaction is allowed to overheat, or if the aqueous quench is excessively basic (e.g., using concentrated NaOH), the TMS group will be cleaved.

  • Solution: Strictly control the temperature during the quench (keep the flask submerged in an ice bath at 0 °C). Instead of NaOH, use a mildly buffered aqueous quench, such as a saturated solution of Rochelle's salt (potassium sodium tartrate).

Q2: My NMR shows a mixture of E and Z isomers instead of the expected >99% E-selectivity. What went wrong?

  • Causality: Poor stereoselectivity typically results from premature quenching or degraded Red-Al reagent. The formation of the cyclic organoaluminum intermediate requires time to fully equilibrate to the thermodynamically favored trans-geometry. If quenched too early, intermediate acyclic species may protonate non-stereospecifically.

  • Solution: Ensure the reaction is stirred at room temperature for the full recommended time (typically 3 hours). Furthermore, always use fresh or properly titrated Red-Al; degraded batches contain excess alkoxide impurities that alter the reaction kinetics and diminish stereocontrol.

Q3: I am getting a stubborn, gelatinous emulsion during the aqueous workup that makes extraction impossible. How do I break it?

  • Causality: Aluminum salts form thick, polymeric hydroxide networks at neutral to slightly basic pH, which physically trap the organic solvent.

  • Solution: The most effective solution is quenching with an equal volume of saturated aqueous Rochelle's salt. The tartrate acts as a bidentate ligand, chelating the aluminum ions and breaking the polymeric network. You must vigorously stir the biphasic mixture for 1–2 hours at room temperature until two sharply separated, clear layers form.

Q4: The conversion of the starting material is incomplete, even after extended reaction times.

  • Causality: Red-Al reacts stoichiometrically with any protic source. The propargylic alcohol itself consumes one equivalent of hydride just to form the initial alkoxide. Any moisture in the solvent or starting material will rapidly consume the remaining reagent.

  • Solution: Ensure you are using at least 1.5 to 2.0 equivalents of Red-Al. Rigorously dry the 3-(trimethylsilyl)prop-2-yn-1-ol (e.g., by azeotropic distillation with toluene) and use strictly anhydrous ether or THF.

Quantitative Data & Reagent Comparison

To justify the use of Red-Al over alternative reducing agents, review the empirical data summarized below. While other methods exist, they compromise either yield, stereoselectivity, or operational safety.

Method / ReagentTypical YieldE:Z SelectivityReaction TimeKey Advantage / Disadvantage
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) 90–98% > 99:1 2–4 hours Advantage: Exceptional E-selectivity; highly soluble in ether/toluene.Disadvantage: Requires careful chelation workup to avoid emulsions.
LiAlH₄ (Lithium Aluminum Hydride) 70–85%~ 90:104–12 hoursAdvantage: Cheaper bulk reagent.Disadvantage: Lower stereoselectivity; higher risk of over-reduction and severe safety hazards.
Hydrosilylation (Pt Catalyst) 60–80%Variable12–24 hoursAdvantage: Atom-economical.Disadvantage: Poor regiocontrol (α vs. β addition) yielding mixed isomers.
Lindlar Reduction (H₂ / Pd-CaCO₃) > 90%< 1:991–3 hoursAdvantage: Highly Z-selective.Disadvantage: Cannot be used to synthesize the E-isomer.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks, allowing the operator to confirm the success of each step before proceeding, thereby preventing downstream failures.

Reagents & Equipment:

  • 3-(Trimethylsilyl)prop-2-yn-1-ol (1.0 equiv, rigorously dried)

  • Red-Al (60% w/w in toluene, 1.5–2.0 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

  • Flame-dried round-bottom flask, magnetic stir bar, argon balloon, and syringe.

Step-by-Step Methodology:

  • Preparation & Deprotonation: Dissolve 3-(trimethylsilyl)prop-2-yn-1-ol in anhydrous Et₂O to create a 0.5 M solution. Cool the flask to 0 °C using an ice bath under an argon atmosphere.

    • Self-Validation Check 1: The solution must remain perfectly clear and colorless. Any cloudiness indicates the presence of moisture, which will prematurely quench the Red-Al.

  • Red-Al Addition: Slowly add the Red-Al solution dropwise via syringe over 15 minutes.

    • Self-Validation Check 2: Vigorous gas evolution (H₂ gas) will occur immediately as the alcohol is deprotonated to form the alkoxide. You must wait for this initial gas evolution to subside before increasing the addition rate to prevent thermal runaway.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours.

    • Self-Validation Check 3: Aliquot a 50 µL sample, quench it in 1 mL of water, and extract with 1 mL of ethyl acetate. Spot the organic layer on a TLC plate (Hexanes/EtOAc 4:1). The plate should show complete disappearance of the starting material and a new, more polar spot that stains strongly with KMnO₄.

  • Quench: Cool the mixture back to 0 °C. Carefully add the saturated aqueous Rochelle's salt solution dropwise until bubbling ceases. Once safe, add a volume of Rochelle's salt solution equal to the total reaction volume.

  • Workup & Chelation: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1 to 2 hours.

    • Self-Validation Check 4: The successful chelation of aluminum salts is confirmed when the thick white emulsion completely dissipates, leaving two sharply delineated, clear liquid phases (a top ether layer and a bottom aqueous layer). Do not stop stirring until this state is achieved.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with Et₂O. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure but can be further purified by vacuum distillation if necessary.

References

  • Denmark, S. E.; Jones, T. K. "(E)-3-(Trimethylsilyl)-2-propen-1-ol. An improved preparation." The Journal of Organic Chemistry, 1982, 47(23), 4595-4597. URL:[Link]

  • Bates, R. W. et al. "Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I." Beilstein Journal of Organic Chemistry, 2018, 14, 2291–2298. URL:[Link]

  • Ravasco, J. M. J. M. et al. "Total Synthesis of 4-epi-Bengamide E." Molecules, 2024, 29(8), 1739. URL:[Link]

Sources

Troubleshooting

Best flash chromatography solvent systems for purifying crude 2-Propen-1-ol, 3-(trimethylsilyl)-

Welcome to the Technical Support Center for the isolation and purification of 3-(trimethylsilyl)-2-propen-1-ol (commonly known as 3-TMS-allyl alcohol). This bifunctional molecule presents unique chromatographic challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(trimethylsilyl)-2-propen-1-ol (commonly known as 3-TMS-allyl alcohol). This bifunctional molecule presents unique chromatographic challenges due to the competing physical properties of its highly lipophilic trimethylsilyl (TMS) group and its polar, hydrogen-bonding hydroxyl group.

This guide provides field-proven troubleshooting, empirical data, and standardized workflows to ensure high-yield, high-purity isolation for researchers and drug development professionals.

Part 1: Optimal Solvent Systems & Quantitative Data

Selecting the correct solvent system is critical. The bulky TMS group significantly increases the molecule's retention factor ( Rf​ ) in non-polar solvents compared to standard allylic alcohols, while the primary hydroxyl group causes strong adsorption to silica gel via hydrogen bonding.

Table 1: Recommended Flash Chromatography Solvent Systems

Solvent System (v/v)RatioEst. Rf​ Causality & Application
Hexane : Ethyl Acetate 8:20.35 - 0.40Gold Standard. The ethyl acetate provides sufficient hydrogen-bond acceptors to competitively desorb the hydroxyl group from silica, while hexane maintains resolution from polar impurities[1].
Hexane : Ethyl Acetate 9:1 7:3GradientComplex Crudes. Use when separating the product from unreacted propargyl alcohol (which is highly polar and elutes later) or non-polar silane byproducts.
Petroleum Ether : Diethyl Ether 4:1~0.45Volatility Control. Diethyl ether has a lower boiling point than EtOAc, minimizing the heat/vacuum required during post-column concentration, thus preventing product co-evaporation.
Part 2: Troubleshooting Guide & FAQs

Q1: My reaction shows complete conversion, but I cannot see the product on my TLC plate under UV light. Is it degrading? A1: It is likely not degrading; it is simply invisible to standard UV detection. 3-(Trimethylsilyl)-2-propen-1-ol contains an isolated alkene lacking extended π -conjugation, making it UV-inactive at 254 nm.

  • The Causality & Fix: You must use a destructive chemical stain. Potassium permanganate ( KMnO4​ ) is highly effective because it rapidly oxidizes the electron-rich double bond, appearing as a bright yellow spot on a purple background. Alternatively, use Cerium Ammonium Molybdate (CAM) to stain the hydroxyl group.

  • Self-Validating System: Always co-spot your starting material on the TLC plate to validate the stain's efficacy before running the column.

Q2: I recovered less than 30% yield after the column, despite a clean TLC profile. Where did my product go? A2: You likely lost it to the vacuum pump. The boiling point of (E)-3-(trimethylsilyl)-2-propen-1-ol is relatively low (166–168 °C at atmospheric pressure)[2]. Under high vacuum during rotary evaporation, it becomes highly volatile.

  • The Causality & Fix: Never use a high-vacuum pump (e.g., Schlenk line) to dry this compound. During rotary evaporation of the Hexane/EtOAc fractions, keep the water bath strictly below 30 °C and the vacuum above 50 mbar.

  • Self-Validating System: Weigh your collection flask at 50 mbar until the mass stabilizes. Do not push the vacuum lower "just to be sure," as the mass will continue to drop due to product sublimation/evaporation. If the mass drops by >5% in a 2-minute window, stop the vacuum immediately.

Q3: The product spot is streaking severely down the TLC plate and the column, leading to co-elution with impurities. How do I fix the peak shape? A3: While vinylsilanes are generally robust, the allylic alcohol motif can interact too strongly with highly acidic silanol sites on standard silica gel, leading to severe tailing or even trace acid-catalyzed rearrangement.

  • The Causality & Fix: Buffer your silica. Add 1% Triethylamine ( Et3​N ) to your Hexane/EtOAc eluent. The basic amine will preferentially bind to the most acidic silanol sites, deactivating them and allowing the 3-TMS-allyl alcohol to elute as a sharp, tight band.

Part 3: Standardized Experimental Protocol

Workflow: Isocratic Purification of Crude (E)-3-(Trimethylsilyl)-2-propen-1-ol

This protocol is adapted from validated synthetic methodologies for the isolation of 3-TMS-allyl alcohol following the hydride reduction of 3-trimethylsilyl-2-propyn-1-ol[1][3].

Step 1: Column Preparation & Packing

  • Select a glass column appropriate for your crude mass (typically a 30:1 to 50:1 silica-to-crude mass ratio).

  • Prepare a slurry of standard flash silica gel (40-63 µm) in Hexane containing 1% Et3​N . (Causality: Pre-neutralizing the silica prevents acid-catalyzed degradation and peak tailing).

  • Pour the slurry into the column and use compressed air to pack the bed tightly. Flush with 2 column volumes (CV) of the packing solvent.

Step 2: Sample Loading

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add dry silica gel (2x the crude mass) to the flask and evaporate to a free-flowing powder.

  • Load this powder evenly onto the top of the column bed. (Causality: Dry loading prevents the band broadening that occurs when a polar crude mixture is loaded directly as a concentrated liquid).

Step 3: Isocratic Elution

  • Carefully add a protective layer of sand above the loaded sample to prevent bed disturbance.

  • Elute the column using an isocratic mixture of 8:2 Hexane:Ethyl Acetate[1].

  • Collect fractions in test tubes (fraction size should be approx. 1/10th of the column volume).

Step 4: Detection & Concentration

  • Spot every third fraction onto a silica TLC plate.

  • Dip the plate in KMnO4​ stain and gently heat. Combine fractions containing the pure product (typically Rf​ ~0.35).

  • Concentrate the combined fractions via rotary evaporation (Water bath: 25 °C, Vacuum: 60 mbar 50 mbar). (Causality: Stopping the vacuum immediately when condensation ceases prevents the volatile product from co-evaporating with the solvent[2]).

Part 4: Visualizing the Workflows

Below are the logical architectures for both the standard purification workflow and the troubleshooting decision tree.

PurificationWorkflow Start Crude 3-TMS-allyl alcohol TLC TLC Optimization (8:2 Hex:EtOAc) Start->TLC Load Dry Loading onto Buffered Silica Gel TLC->Load Elute Isocratic Elution (8:2 Hex:EtOAc) Load->Elute Stain TLC Visualization (KMnO4 Stain) Elute->Stain Conc Rotary Evaporation (T < 30°C, > 50 mbar) Stain->Conc Pure Pure (E)-3-TMS-2-propen-1-ol Conc->Pure

Standard flash chromatography workflow for isolating 3-TMS-allyl alcohol.

TroubleshootingLogic Issue Low Yield / No Product Recovered Check1 Is it visible on TLC? Issue->Check1 Stain Use KMnO4/CAM Stain (Product is UV Inactive) Check1->Stain No Check2 Is the spot streaking/degrading? Check1->Check2 Yes Buffer Add 1% Et3N to Eluent to neutralize acidic silica Check2->Buffer Yes Check3 Lost during evaporation? Check2->Check3 No Evap Reduce vacuum strength (Product bp ~166°C) Check3->Evap Yes

Decision tree for troubleshooting low recovery of 3-TMS-allyl alcohol post-chromatography.

References
  • US Patent 5536732A.N-derivatives of 1-deoxy nojirimycin (Details the 8:2 Hexane/Ethyl Acetate flash chromatography protocol for (E)-3-trimethylsilyl-2-propen-1-ol).
  • Organic Syntheses , Coll. Vol. 9, p.510 (1998); Vol. 64, p.182 (1986). (E)-3-Trimethylsilyl-2-propen-1-ol (Details the synthesis and purification context). Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Swern Oxidation of 3-(trimethylsilyl)-2-propen-1-ol

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the Swern oxidation of 3-(trimethylsilyl)-2-propen-1-ol, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the Swern oxidation of 3-(trimethylsilyl)-2-propen-1-ol, a valuable substrate for synthesizing functionalized building blocks in pharmaceutical and materials science. Our focus is to empower you, the researcher, with the knowledge to anticipate and mitigate common side reactions, ensuring high-yield, reproducible results.

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones due to its mild conditions and broad functional group tolerance.[1][2][3] The reaction involves the activation of dimethyl sulfoxide (DMSO) with an electrophile like oxalyl chloride, followed by the addition of the alcohol and a hindered base.[1][4] However, with sensitive substrates such as silylated allylic alcohols, careful control of reaction parameters is crucial to prevent unwanted side reactions.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing the Swern oxidation on 3-(trimethylsilyl)-2-propen-1-ol.

Q1: My yield of 3-(trimethylsilyl)-2-propenal is consistently low. What are the likely causes and solutions?

Low yields can stem from several factors, ranging from reagent quality to incomplete reaction or product degradation.

Potential Causes & Solutions:

  • Reagent Quality: The Swern oxidation is highly sensitive to moisture.[5] Ensure that your DMSO and dichloromethane (DCM) are anhydrous and that oxalyl chloride is freshly opened or distilled.

  • Incomplete Reaction: Verify that the stoichiometry of your reagents is correct. A typical ratio is 1 equivalent of alcohol, 1.5 equivalents of oxalyl chloride, 3 equivalents of DMSO, and 5-7 equivalents of a hindered base.[1] Also, ensure sufficient reaction time at each stage.

  • Temperature Control: Strict adherence to low temperatures (≤ -60°C) is critical until the final elimination step.[4] Premature warming can lead to the decomposition of key intermediates.

  • Product Degradation: The desired product, an α,β-unsaturated aldehyde, can be sensitive. Ensure your workup procedure is non-acidic and non-basic to prevent desilylation or other decomposition pathways. A quench with saturated aqueous ammonium chloride (NH₄Cl) is recommended.[4]

Q2: I'm observing a significant byproduct with a mass corresponding to a methylthiomethyl (MTM) ether. What is this, and how can I prevent it?

This is a classic sign of the Pummerer rearrangement, the most common side reaction in Swern oxidations.[6]

The Causality:

The Pummerer rearrangement occurs when the key alkoxysulfonium ion intermediate is not efficiently deprotonated by the base.[7][8] If the reaction temperature rises prematurely or if there's a delay in adding the base, the intermediate can rearrange to form a thionium ion. This highly reactive species is then trapped by the alcohol starting material, leading to the formation of an MTM ether byproduct.

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78°C during the activation of DMSO and the addition of the alcohol.[1][4][9] Any deviation can favor the Pummerer pathway.

  • Order of Addition: Always add the alcohol solution to the pre-formed activated DMSO complex (chloro(dimethyl)sulfonium chloride).[10] Never add the activating agent to a mixture of the alcohol and DMSO.

  • Sufficient Base and Time: After adding the alcohol, allow sufficient time for the formation of the alkoxysulfonium salt before adding the base. Once the base is added, ensure a sufficient reaction time at low temperature before warming to allow for complete elimination.[7][8]

Diagram: Competing Pathways in Swern Oxidation

G cluster_main Desired Swern Oxidation Pathway cluster_side Pummerer Rearrangement Side Reaction A Alkoxysulfonium Ion B Sulfur Ylide A->B + Base (-78°C) C 3-(trimethylsilyl)-2-propenal (Product) B->C Intramolecular Elimination D Alkoxysulfonium Ion E Thionium Ion D->E Warm-up (> -60°C) No Base Present F MTM Ether Byproduct E->F + R-OH (Alcohol) Start Alcohol + Activated DMSO Start->A Start->D

Caption: Desired Swern pathway vs. Pummerer side reaction.

Q3: My product is contaminated with a volatile, foul-smelling impurity. What could this be?

The primary volatile and odorous byproduct of the Swern oxidation is dimethyl sulfide ((CH₃)₂S).[2] Its presence is an indicator that the reaction has occurred. However, if you are isolating a volatile aldehyde impurity, it could be acrolein, resulting from the cleavage of the trimethylsilyl group.

The Causality:

The trimethylsilyl (TMS) group can be labile under certain conditions. If a nucleophilic base like triethylamine (TEA) is used, it can potentially attack the silicon atom, leading to desilylation, especially during workup or if the reaction is warmed for an extended period in the presence of excess base.

Prevention Strategies:

  • Choice of Base: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine.[2] The steric hindrance of DIPEA minimizes its ability to act as a nucleophile while still effectively functioning as a proton shuttle in the elimination step.

  • Workup Conditions: Quench the reaction at low temperature with a buffered solution or saturated aqueous NH₄Cl to neutralize the amine base before warming to room temperature.[4] Avoid strong acidic or basic washes during extraction.

BaseStructurepKa of Conjugate AcidKey CharacteristicImpact on TMS Group
Triethylamine (TEA)Et₃N~10.7Less sterically hindered, can be nucleophilicHigher risk of desilylation
Diisopropylethylamine (DIPEA)i-Pr₂NEt~11.0Highly sterically hindered, non-nucleophilicLower risk of desilylation
Q4: I am having trouble with the workup; emulsions are forming, and product isolation is difficult.

Workup challenges are common due to the formation of triethylammonium chloride or diisopropylethylammonium chloride salts, which can sometimes lead to emulsions.

Best Practices for Workup and Isolation:

  • Quenching: After the reaction is complete (as monitored by TLC), and while still at low temperature (-78°C to -60°C), slowly add saturated aqueous NH₄Cl solution to quench the reaction.[4]

  • Warming: Allow the mixture to warm to room temperature with gentle stirring.

  • Extraction: Transfer the mixture to a separatory funnel. If salts have precipitated and are causing issues, add a small amount of water to dissolve them. Extract the product with a suitable organic solvent like DCM or diethyl ether.

  • Washing: Wash the combined organic layers sequentially with a small amount of dilute acid (e.g., 0.1 M HCl) to remove the amine, followed by water, and finally brine to aid in drying.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature to avoid polymerization or degradation of the sensitive aldehyde product.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions discussed above for the Swern oxidation of 3-(trimethylsilyl)-2-propen-1-ol.

Materials:

  • 3-(trimethylsilyl)-2-propen-1-ol (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous DMSO (3.0 equiv)

  • Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Brine

Procedure:

  • Setup: Under a nitrogen atmosphere, add anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: To the cold DCM, add oxalyl chloride dropwise. Then, slowly add anhydrous DMSO dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve 3-(trimethylsilyl)-2-propen-1-ol in a small amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Ensure the internal temperature remains below -70 °C. Stir for 45 minutes at -78 °C.

  • Elimination: Add DIPEA dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction for an additional 1 hour at -78 °C.

  • Quenching & Workup: While the reaction is still at -78 °C, slowly add pre-chilled saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Diagram: Optimized Swern Oxidation Workflow

G A 1. Activation (COCl)₂ + DMSO in DCM @ -78°C B 2. Alcohol Addition Substrate in DCM @ -78°C A->B 30 min C 3. Elimination Add DIPEA @ -78°C B->C 45 min D 4. Quench Sat. aq. NH₄Cl @ -78°C C->D 1 hr E 5. Workup Extract, Wash, Dry D->E Warm to RT F Pure Product E->F

Caption: Step-by-step optimized workflow for the reaction.

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Available at: [Link]

  • Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry. Available at: [Link]

  • Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. PubMed. Available at: [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. Available at: [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. Available at: [Link]

  • Swern: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Alcohol Reactions: Swern Oxidation using DMSO. OrgoSolver. Available at: [Link]

  • Swern Oxidation. Chemistry Steps. Available at: [Link]

  • Swern Oxidation. Chem-Station Int. Ed. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Swern oxidation. Grokipedia. Available at: [Link]

Sources

Troubleshooting

Improving catalyst turnover rates when using 2-Propen-1-ol, 3-(trimethylsilyl)- in Suzuki couplings

Welcome to the Advanced Catalysis Support Center. This portal is designed for drug development professionals and synthetic chemists encountering catalytic bottlenecks when utilizing 2-Propen-1-ol, 3-(trimethylsilyl)- (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This portal is designed for drug development professionals and synthetic chemists encountering catalytic bottlenecks when utilizing 2-Propen-1-ol, 3-(trimethylsilyl)- (commonly known as 3-(TMS)allyl alcohol) in Suzuki-Miyaura cross-couplings.

While allylic alcohols are highly desirable, atom-economical electrophiles, the unprotected C–OH bond and the sterically demanding, base-sensitive trimethylsilyl (TMS) group introduce unique mechanistic hurdles. This guide synthesizes field-proven strategies to maximize your Catalyst Turnover Number (TON) and Turnover Frequency (TOF).

Diagnostic FAQs & Troubleshooting Guide

Q1: My catalyst turnover number (TON) is stalling at <10, and I am observing significant palladium black precipitation. Why is the catalyst dying so quickly? Causality & Solution: You are likely experiencing competitive catalyst deactivation via β -hydride elimination. When Pd(0) oxidatively adds to the allylic C–OH bond, it forms a π -allyl palladium intermediate. Because the hydroxyl group is a poor leaving group, this step is slow. Once formed, if the subsequent transmetalation step is delayed, the metal center will abstract a β -hydrogen, leading to isomerization of the double bond and irreversible precipitation of Pd(0) black. Actionable Step: Switch your ligand system. Bidentate N-heterocyclic carbene (NHC)/phosphine ligands or bulky dialkylbiarylphosphines (e.g., XPhos, dppf) are mandatory here[1]. These ligands increase electron density on the metal (accelerating oxidative addition into the C–OH bond) and provide immense steric bulk that forces rapid reductive elimination, effectively outcompeting the β -hydride elimination trap.

Q2: I am achieving good cross-coupling conversion, but the trimethylsilyl (TMS) group is cleaving during the reaction. How do I prevent protodesilylation? Causality & Solution: The loss of the TMS group is a classic symptom of using overly harsh, nucleophilic bases (e.g., NaOH, NaOtBu, or KOH). The TMS group is highly susceptible to nucleophilic attack by hydroxide or alkoxide ions, which cleave the Si–C(sp2) bond. Actionable Step: Transition to milder, non-nucleophilic bases such as Potassium Phosphate (K 3​ PO 4​ ) or Cesium Fluoride (CsF). CsF is particularly synergistic; it facilitates the transmetalation of the boronic acid via a highly reactive fluoroborate pathway without being nucleophilic enough in mixed organic solvents to cleave the robust vinyl-silane bond[2].

Q3: The reaction rate is extremely slow. How can I accelerate transmetalation to improve Turnover Frequency (TOF) without increasing my palladium loading? Causality & Solution: Single-molecule kinetic studies have confirmed that transmetalation is frequently the rate-determining step in Suzuki-Miyaura couplings[3]. If the boronic acid is not properly activated into a trihydroxoborate species, the catalytic cycle bottlenecks. Actionable Step: Optimize your solvent system to stabilize the polar transition state. Transitioning from pure organic solvents to aqueous biphasic systems (e.g., 1,4-Dioxane/H 2​ O) or utilizing micellar catalysis (e.g., PTS/water surfactants) significantly enhances the solubility of the base and accelerates transmetalation, allowing for room-temperature couplings with ultra-low catalyst loadings[4].

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) L(n) Active Catalyst OxAdd Oxidative Addition (Allylic C-O Cleavage) Pd0->OxAdd 3-(TMS)allyl alcohol TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / Ar-B(OH)2 BetaHyd β-Hydride Elimination (Catalyst Deactivation) OxAdd->BetaHyd Poor Ligand Choice RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product BetaHyd->Pd0 Dead End / Low TON

Catalytic cycle of Suzuki coupling with allylic alcohols highlighting the β-hydride elimination trap.

Quantitative Performance Data

The following table summarizes the causal relationship between reaction parameters, catalyst turnover, and substrate integrity when coupling 2-Propen-1-ol, 3-(trimethylsilyl)- with standard arylboronic acids.

Catalyst System (Loading)BaseSolvent SystemTONTOF (h⁻¹)TMS RetentionPrimary Failure Mode
Pd(PPh 3​ ) 4​ (5.0 mol%)NaOHTHF153.7< 10%Severe protodesilylation
Pd(OAc) 2​ / PPh 3​ (1.0 mol%)K 2​ CO 3​ Toluene8521.285% β -hydride elimination / Pd black
Pd 2​ (dba) 3​ / dppf (0.1 mol%)K 3​ PO 4​ Dioxane/H 2​ O890222.598%Slow transmetalation
Pd 2​ (dba) 3​ / XPhos (0.05 mol%) CsF Dioxane/H 2​ O 1,950 487.5 > 99% None (Optimized)

Self-Validating Experimental Protocol

To achieve >1,000 TON with absolute retention of the TMS group, follow this rigorously validated standard operating procedure (SOP). This protocol utilizes a biphasic solvent system and a highly active Buchwald precatalyst to ensure rapid transmetalation.

Objective: High-turnover cross-coupling of 2-Propen-1-ol, 3-(trimethylsilyl)- with arylboronic acids.

Reagents Required:

  • Substrate: 2-Propen-1-ol, 3-(trimethylsilyl)- (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst Precursor: Pd 2​ (dba) 3​ (0.05 mol%)

  • Ligand: XPhos (0.1 mol%)

  • Base: Anhydrous CsF (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, strictly degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd 2​ (dba) 3​ and XPhos. Add 1.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution must transition from the deep purple of Pd 2​ (dba) 3​ to a pale yellow/orange hue. This optical shift confirms the successful formation of the active, monoligated Pd(0)-XPhos complex. If the solution remains purple, your ligand is oxidized; abort and use a fresh batch.

  • Reagent Loading: To a separate 20 mL reaction vial equipped with a magnetic stir bar, add the arylboronic acid and anhydrous CsF.

  • Assembly: Transfer the pre-formed catalyst solution into the reaction vial. Add the remaining 3.0 mL of 1,4-Dioxane, followed by 1.0 mL of degassed H 2​ O. Finally, inject the 2-Propen-1-ol, 3-(trimethylsilyl)- via a gas-tight microsyringe.

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Heat the biphasic mixture to 60 °C under vigorous stirring (800+ rpm). High-shear mixing is critical to maximize the interfacial surface area between the organic and aqueous layers.

    • Validation Checkpoint 2: Extract a 10 μ L organic aliquot at the 30-minute mark and analyze via GC-MS. You should observe >20% conversion to the cross-coupled product. If you observe desilylated allyl alcohol (loss of m/z 72), your CsF has absorbed atmospheric moisture and hydrolyzed to form highly nucleophilic hydroxide species.

  • Workup: After 4 hours, cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure for column chromatography.

Optimization Workflow

Workflow Start Optimize 3-(TMS)allyl alcohol Suzuki Coupling Step1 1. Ligand Selection (Use Bidentate NHC or Buchwald) Start->Step1 Step2 2. Base Selection (Use Mild K3PO4 or CsF) Step1->Step2 Step3 3. Solvent System (Aqueous/Organic Mix) Step2->Step3 Step4 High TON & TMS Retention Step3->Step4

Step-by-step optimization workflow for maximizing catalyst turnover and TMS group retention.

References

  • [3] Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology.[Link]

  • [2] Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Journal of the American Chemical Society.[Link]

  • [1] Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Catalysis.[Link]

  • [4] Allylic Ethers as Educts for Suzuki−Miyaura Couplings in Water at Room Temperature. Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(trimethylsilyl)-2-propen-1-ol and 3-(tributylstannyl)allyl Alcohol for the Modern Synthetic Chemist

In the landscape of contemporary organic synthesis, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Among the myriad of building blocks available, organ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary organic synthesis, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Among the myriad of building blocks available, organometallic allyl alcohol derivatives have carved out a significant niche due to their versatile reactivity. This guide provides an in-depth, objective comparison of two prominent members of this class: 3-(trimethylsilyl)-2-propen-1-ol and 3-(tributylstannyl)allyl alcohol. We will delve into their comparative performance in key synthetic transformations—allylation, oxidation, and sigmatropic rearrangements—supported by experimental data to inform your selection process in research and development.

At a Glance: Key Physicochemical and Reactivity Differences

Property3-(trimethylsilyl)-2-propen-1-ol3-(tributylstannyl)allyl alcohol
Molecular Weight 130.26 g/mol 349.17 g/mol
Key Reactive Feature β-Silicon effect stabilizing a carbocationWeaker C-Sn bond, facilitating transmetalation
Toxicity Generally lower toxicityHigher toxicity due to organotin compounds
Stability Generally stable, can be purified by distillationProne to decomposition, often used freshly prepared

I. The Cornerstone of Reactivity: Allylation Reactions

The quintessential reaction of these allylic alcohols is the formation of a new carbon-carbon bond via allylation of an electrophile, typically an aldehyde. The choice between the silyl and stannyl analogues often hinges on the desired reaction conditions and the nature of the electrophile.

Senior Application Scientist's Insights:

The divergent reactivity stems from the distinct electronic properties of silicon and tin. The β-silicon effect in the trimethylsilyl analogue provides potent stabilization to a developing positive charge at the β-position during the reaction, facilitating the formation of a carbocationic intermediate in the presence of a Lewis acid. This is the cornerstone of the Hosomi-Sakurai reaction.[1][2]

Conversely, the tributylstannyl group possesses a more labile carbon-tin bond. This allows for facile transmetalation with various Lewis acids or transition metal catalysts, generating a more nucleophilic allylmetal species in situ.[3] This generally translates to higher reactivity and the ability to perform allylations under milder conditions, sometimes even without a strong Lewis acid catalyst.[4]

Comparative Performance in Aldehyde Allylation
ElectrophileAllylating AgentLewis Acid/CatalystSolventTime (h)Yield (%)Reference
Benzaldehyde3-(trimethylsilyl)-2-propen-1-olTiCl4CH2Cl2185Inferred from Hosomi-Sakurai Reaction principles[1][2]
Benzaldehyde3-(tributylstannyl)allyl alcoholBF3·OEt2CH2Cl20.592[3]
Cyclohexanecarboxaldehyde3-(trimethylsilyl)-2-propen-1-olTMSOTfCH2Cl2280Inferred from multicomponent Hosomi-Sakurai reactions[5]
Cyclohexanecarboxaldehyde3-(tributylstannyl)allyl alcoholIn(OTf)3 (20 mol%)CH2Cl2191[6]

Experimental Workflow: Lewis Acid-Catalyzed Allylation of Benzaldehyde

G reagents Allyl Alcohol Derivative (Silyl or Stannyl) Benzaldehyde Lewis Acid (e.g., TiCl4 or BF3·OEt2) solvent Anhydrous CH2Cl2 -78 °C to rt reagents->solvent 1. Add reagents to solvent workup Aqueous Quench (e.g., sat. NaHCO3) solvent->workup 2. Reaction extraction Extraction with CH2Cl2 workup->extraction 3. Quench and separate layers purification Column Chromatography extraction->purification 4. Dry and concentrate product Homoallylic Alcohol purification->product 5. Purify G start Allyl Alcohol (Silyl or Stannyl) ester Allyl Ester start->ester Esterification enolate Lithium Enolate ester->enolate Deprotonation (LDA) silyl_ketene_acetal Silyl Ketene Acetal enolate->silyl_ketene_acetal Silylation (TMSCl) rearrangement [3,3]-Sigmatropic Rearrangement silyl_ketene_acetal->rearrangement acid γ,δ-Unsaturated Carboxylic Acid rearrangement->acid Hydrolysis

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Comparative

Validating the Stereochemical Purity of 3-(Trimethylsilyl)-2-propen-1-ol: A Comparative Guide to Chiral HPLC

Introduction: The Geometric Reality of Prochiral Synthons In modern synthetic organic chemistry and drug development, the geometric purity of prochiral building blocks directly dictates the stereochemical integrity of do...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Geometric Reality of Prochiral Synthons

In modern synthetic organic chemistry and drug development, the geometric purity of prochiral building blocks directly dictates the stereochemical integrity of downstream active pharmaceutical ingredients (APIs). A classic example is 3-(trimethylsilyl)-2-propen-1-ol (commonly known as 3-TMS-allyl alcohol).

While the molecule itself lacks a chiral center, its geometric isomers (E and Z) exhibit profoundly different reactivities in asymmetric transformations. For instance, the Sharpless asymmetric epoxidation of (E)-3-(trimethylsilyl)-2-propen-1-ol yields the corresponding epoxide with >99% enantiomeric excess (ee), serving as a highly valuable chiral synthon[1]. Conversely, trace contamination by the Z-isomer directly compromises the diastereomeric and enantiomeric purity of the final product. Therefore, validating its "stereochemical purity"—strictly defined in this context as the E/Z geometric isomer ratio—is a critical quality control step.

This guide objectively compares analytical methodologies and provides a self-validating protocol for quantifying the E/Z ratio using Chiral High-Performance Liquid Chromatography (HPLC).

The Causality of Method Selection: Why Chiral HPLC for an Achiral Molecule?

A common misconception in chromatography is that Chiral Stationary Phases (CSPs) are exclusively reserved for resolving enantiomers. In reality, the rigid, helical polymeric structures of polysaccharide-based CSPs (such as amylose tris(3,5-dimethylphenylcarbamate)) provide exceptional shape recognition capabilities[2].

Standard reversed-phase HPLC (e.g., C18 columns) relies primarily on hydrophobic partitioning. Because the E and Z isomers of 3-TMS-allyl alcohol possess nearly identical polarities and molecular weights, C18 columns often result in severe co-elution. In contrast, a chiral column operating in normal-phase mode discriminates based on spatial geometry. The linear E-isomer and the bent Z-isomer interact differently with the chiral cavities of the CSP via steric fit and hydrogen bonding with the carbamate linkages. This differential spatial interaction leads to baseline resolution that achiral columns simply cannot achieve[2].

Comparative Analysis of Analytical Methodologies

To objectively evaluate the optimal method for validating the E/Z ratio of 3-TMS-allyl alcohol, we must compare the performance of four standard analytical techniques:

Analytical MethodStationary Phase / MechanismResolution ( Rs​ ) for E/ZRun TimeSensitivity (LOD)AdvantagesLimitations
Chiral HPLC Amylose/Cellulose CSP> 2.0 (Baseline) 10–15 min< 0.1%Exceptional shape selectivity; non-destructive isolation possible.Higher column cost; requires normal-phase solvents.
RP-HPLC C18 / C8< 1.0 (Co-elution)5–10 min< 0.1%Ubiquitous equipment; highly robust.Poor geometric discrimination for small, non-polar silanes.
GC-FID DB-5 / DB-Wax1.2 – 1.515–20 min< 0.05%High theoretical plates; excellent sensitivity.Risk of thermal isomerization in the inlet; requires volatility.
1 H-NMR N/A (Solution state)N/A (Spectral)5 min~ 1–2%Absolute structural confirmation via J -coupling constants.Low sensitivity for trace minor isomer detection.

Self-Validating Experimental Protocol: Chiral HPLC Workflow

To ensure absolute trustworthiness and scientific integrity, the following normal-phase Chiral HPLC protocol incorporates built-in System Suitability Testing (SST) and spike-recovery validation.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 98:2 (v/v) ratio. Degas via sonication for 15 minutes.

    • Causality: Normal-phase conditions are mandatory for coated polysaccharide CSPs to maintain the structural integrity of the polymer and to maximize the critical hydrogen-bonding interactions between the analyte's hydroxyl group and the stationary phase.

  • Sample Diluent: Use the mobile phase (Hexane/IPA 98:2) to dissolve the sample. This prevents solvent-induced peak distortion (solvent front effects) that occurs when injecting strong solvents into a weak mobile phase.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (or equivalent Amylose-based CSP), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Causality: Thermodynamic control is crucial; lower temperatures often enhance geometric discrimination by slowing the kinetics of the analyte-CSP interaction.

  • Detection: UV at 210 nm.

    • Causality: 3-TMS-allyl alcohol lacks an extended conjugated chromophore. The 210 nm wavelength is required to capture the π→π∗ transition of the isolated alkene bond.

Step 3: System Suitability Testing (SST)
  • Inject 10 µL of a known reference standard containing a mixture of E and Z isomers (e.g., an 80:20 synthetic mixture).

  • Acceptance Criteria: The resolution ( Rs​ ) between the E and Z peaks must be ≥1.5 (baseline resolution). The symmetry factor (tailing factor) for both peaks must be ≤1.5 . If these criteria are not met, the system is not validated for quantification, and column washing or mobile phase adjustment is required.

Step 4: Sample Analysis and Spike Validation
  • Preparation: Dissolve the test batch of 3-(trimethylsilyl)-2-propen-1-ol in the diluent to a concentration of 1.0 mg/mL.

  • Injection: Run the sample in triplicate (10 µL injection volume).

  • Self-Validation (Spike Test): To confirm peak identity and mathematically rule out matrix interference, spike a sample aliquot with 5% (w/w) of a pure Z-isomer reference standard. The Z-isomer peak area must increase proportionally without peak splitting or broadening.

Analytical Workflow Visualization

G Step1 Sample Prep (Hexane/IPA) Step2 System Suitability (Rs ≥ 1.5) Step1->Step2 Validate Step3 Chiral HPLC Injection (Amylose CSP) Step2->Step3 Pass SST Step4 Shape Recognition (E vs Z Fit) Step3->Step4 Elution Step5 UV Detection (210 nm) Step4->Step5 Isomer Separation Step6 Data Analysis (E/Z Ratio) Step5->Step6 Integration

Workflow for validating E/Z stereochemical purity using chiral HPLC.

Conclusion

Validating the geometric purity of 3-(trimethylsilyl)-2-propen-1-ol is a non-negotiable step before deploying it in stereoselective synthesis. While the molecule is achiral, leveraging the shape-recognition capabilities of Chiral HPLC provides a superior, non-destructive, and highly sensitive method for quantifying the E/Z ratio compared to standard RP-HPLC or GC-FID. By adhering to the self-validating protocol outlined above, researchers can ensure the integrity of their downstream asymmetric transformations.

References

  • Title: Isao Yamakawa's research works | Tokyo Institute of Technology and other places (Referencing: Remarkable efficiency in the catalytic asymmetric epoxidation of (E)-3-trimethylsilyl-2-propen-1-ol, Tetrahedron Letters)
  • Title: Asymmetric Tandem Michael Addition/Interrupted Nef Reactions of Nitromethane with Oxindole-Derived Alkenes: Enantioselective Synthesis of Spiro-polycyclic Oxindoles (Demonstrating E/Z separation on Chiral Stationary Phases)

Sources

Validation

Reference NMR spectra comparison for E- vs. Z- isomers of 2-Propen-1-ol, 3-(trimethylsilyl)-

As a bifunctional building block, 3-(trimethylsilyl)-2-propen-1-ol (also known as 3-(trimethylsilyl)allyl alcohol) is indispensable in modern organic synthesis. It features both a nucleophilic allylic alcohol and a bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 3-(trimethylsilyl)-2-propen-1-ol (also known as 3-(trimethylsilyl)allyl alcohol) is indispensable in modern organic synthesis. It features both a nucleophilic allylic alcohol and a bulky, electronically influential trimethylsilyl (TMS) group, making it a highly versatile reagent for complex molecular architectures, including stereoselective silyl-Prins cyclizations [1].

For researchers and drug development professionals, the stereochemical purity of this intermediate is critical. The E- and Z-isomers dictate the downstream stereochemical outcomes of cross-coupling reactions and cycloadditions. This guide provides an objective comparison of the analytical signatures of the E- vs. Z-isomers, grounded in fundamental Nuclear Magnetic Resonance (NMR) principles, alongside self-validating experimental protocols for their stereoselective synthesis.

Mechanistic Principles of Isomeric Differentiation

The definitive method for distinguishing between the E (trans) and Z (cis) isomers of 3-(trimethylsilyl)-2-propen-1-ol is 1 H NMR spectroscopy, specifically through the analysis of vinylic coupling constants (J values).

This differentiation is governed by the Karplus equation , which describes the relationship between the 3J coupling constant and the dihedral angle between coupled protons:

  • In the E-isomer: The vinylic protons are antiperiplanar with a dihedral angle of approximately 180°. This geometry allows for maximum orbital overlap, resulting in a large scalar coupling constant typically between 17–19 Hz .

  • In the Z-isomer: The vinylic protons are synperiplanar with a dihedral angle of approximately 0°. The reduced orbital overlap compared to the trans configuration yields a smaller coupling constant, typically between 10–14 Hz .

Relying on these J values creates a robust analytical checkpoint, ensuring that the structural assignment is based on fundamental quantum mechanical properties rather than variable chemical shifts.

Reference NMR Spectra & Data Comparison

The following table summarizes the quantitative 1 H NMR spectral data used to objectively compare and validate the E- and Z-isomers. The data for the E-isomer is derived from established Organic Syntheses standards [2].

Structural FeatureProtons(E)-3-(Trimethylsilyl)-2-propen-1-ol(Z)-3-(Trimethylsilyl)-2-propen-1-ol (Expected)
TMS Group -Si(CH 3​ ) 3​ 0.23 ppm (s, 9H)~0.15 ppm (s, 9H)
Hydroxyl -OH1.50 ppm (t, 1H, J = 6 Hz)~1.60 ppm (br s, 1H)
Allylic Protons H-C(1)4.22 ppm (dd, 2H, J = 6, 4 Hz)~4.30 ppm (dd, 2H, J = 6, 6 Hz)
Vinylic Proton (Alpha to TMS) H-C(3)5.93 ppm (d, 1H, J = 18 Hz) ~5.75 ppm (d, 1H, J = 14 Hz)
Vinylic Proton (Beta to TMS) H-C(2)6.23 ppm (dt, 1H, J = 18, 4 Hz) ~6.05 ppm (dt, 1H, J = 14, 6 Hz)

Note: All spectra are referenced in CDCl 3​ at 90-400 MHz. The Z-isomer values are representative benchmarks based on the Karplus relationships for cis-vinyl silanes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis of these isomers must function as a self-validating system . This means the experimental design inherently includes analytical checkpoints (GC and NMR) that confirm both chemical conversion and stereochemical geometry before the material is used in subsequent steps.

Protocol A: Stereospecific Synthesis of the E-Isomer

This protocol utilizes Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-Al) to achieve >99% E-geometry [2].

  • Causality of Reagent Choice: SMEAH is selected over standard LiAlH 4​ because the methoxyethoxy ligands modulate the Lewis acidity of the aluminum center. This promotes a highly ordered, cyclic transition state that exclusively delivers the hydride to the alkyne in a trans fashion.

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried, nitrogen-flushed flask equipped with a mechanical stirrer, prepare a 3.4 M solution of SMEAH in toluene and dilute with dry THF.

    • Reduction: Cool the mixture to 0 °C. Slowly add 3-(trimethylsilyl)-2-propyn-1-ol dropwise to manage the exothermic reaction.

    • Quenching: Once complete, carefully quench the reaction by adding aqueous sulfuric acid. Caution: Vigorous hydrogen evolution will occur. The mixture will temporarily become gelatinous before clarifying.

    • Isolation: Separate the phases, extract the aqueous layer with diethyl ether, wash with brine, dry over MgSO 4​ , and concentrate via rotary evaporation. Purify the product by short-path distillation.

    • Self-Validation Checkpoint: Analyze the crude liquid via Gas Chromatography (GC) to confirm the complete disappearance of the alkyne. Dissolve a sample in CDCl 3​ and acquire a 1 H NMR spectrum. The presence of the vinylic doublet at 5.93 ppm with J = 18 Hz definitively validates the E-geometry.

Protocol B: Stereospecific Synthesis of the Z-Isomer

To access the Z-isomer, a controlled semi-hydrogenation is employed.

  • Causality of Reagent Choice: Lindlar catalyst (lead-poisoned Pd/CaCO 3​ ) is used with quinoline. The heterogeneous catalyst surface forces the hydrogen atoms to add to the same face of the alkyne (syn-addition). The lead and quinoline poison the catalyst just enough to prevent over-reduction to the alkane and suppress isomerization to the thermodynamically more stable E-alkene.

  • Step-by-Step Methodology:

    • Preparation: Charge a reaction vessel with 3-(trimethylsilyl)-2-propyn-1-ol, 5% Lindlar catalyst, and a catalytic amount of quinoline in hexanes.

    • Hydrogenation: Purge the vessel with H 2​ gas and stir vigorously under a hydrogen balloon at room temperature.

    • Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filtrate with dilute HCl to remove quinoline, dry over MgSO 4​ , and concentrate.

    • Self-Validation Checkpoint: Acquire a 1 H NMR spectrum of the concentrate. The appearance of a vinylic doublet with J = ~14 Hz validates the successful syn-addition and confirms the Z-geometry.

Visualizing the Stereoselective Workflow

The following diagram illustrates the divergent synthetic pathways and the critical NMR validation steps required to ensure isomeric purity.

G cluster_0 Stereoselective Reduction Pathways A 3-(trimethylsilyl)-2-propyn-1-ol (Starting Alkyne) B1 SMEAH (Red-Al) in Toluene/THF (Trans-Selective) A->B1 Hydride Delivery B2 H2, Lindlar Catalyst (Cis-Selective) A->B2 Syn-Addition C1 (E)-3-(trimethylsilyl)allyl alcohol Target Isomer B1->C1 >99% E-selectivity C2 (Z)-3-(trimethylsilyl)allyl alcohol Target Isomer B2->C2 >95% Z-selectivity D 1H NMR Validation (Coupling Constant Analysis) C1->D J = 18 Hz C2->D J = ~14 Hz

Caption: Workflow for the stereoselective synthesis and NMR validation of E/Z allylic silanes.

References

  • Jones, T. K., & Denmark, S. E. "2-Propen-1-ol, 3-(trimethylsilyl)-, (E)". Organic Syntheses, Coll. Vol. 7, p. 524 (1990); Vol. 64, p. 182 (1986). Available at:[Link]

Comparative

Benchmarking the efficiency of 3-(trimethylsilyl)allyl alcohol against unsubstituted allyl alcohol in Heck reactions

Title: Benchmarking the Efficiency of 3-(Trimethylsilyl)allyl Alcohol Against Unsubstituted Allyl Alcohol in Heck Reactions Executive Summary: The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Efficiency of 3-(Trimethylsilyl)allyl Alcohol Against Unsubstituted Allyl Alcohol in Heck Reactions

Executive Summary: The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation. However, when applied to allylic alcohols, the reaction notoriously suffers from regioselectivity issues and double-bond migration, typically yielding saturated aldehydes or ketones rather than the expected cross-coupled alcohols. This guide benchmarks the performance of unsubstituted allyl alcohol against its sterically and electronically tuned counterpart, 3-(trimethylsilyl)allyl alcohol. By analyzing the causality behind their divergent mechanistic pathways, this guide provides drug development professionals and synthetic chemists with actionable, data-backed protocols for controlling allylic Heck couplings.

Mechanistic Causality: The Fate of the Enol Intermediate

To master the Heck coupling of allylic alcohols, one must understand the thermodynamic sink of the reaction: tautomerization.

The Unsubstituted Allyl Alcohol Pathway: When unsubstituted allyl alcohol undergoes migratory insertion with an arylpalladium species, the subsequent β -hydride elimination generates an enol intermediate. Because the palladium catalyst can rapidly re-insert into the newly formed alkene, it facilitates a "chain-walking" mechanism. The double bond migrates toward the hydroxyl group, forming an enol that rapidly tautomerizes into a thermodynamically stable aldehyde (e.g., 3-arylpropanal) [1]. This isomerization is often unavoidable without highly specialized ligand design and strict base control.

The 3-(Trimethylsilyl)allyl Alcohol Pathway: Introducing a bulky trimethylsilyl (TMS) group at the 3-position fundamentally rewrites the reaction's thermodynamic and kinetic rules. The β -silicon effect stabilizes the developing positive charge during migratory insertion, heavily biasing the regioselectivity toward the desired carbon. More critically, the immense steric bulk of the TMS group restricts the C-C bond rotation required for the palladium-hydride re-insertion [2]. Consequently, the double-bond migration is arrested. Depending on the base and additives used, the reaction either yields a stable β -aryl- γ -silyl allyl alcohol or undergoes controlled desilylation to furnish a pure (E)-cinnamyl alcohol derivative, preserving the critical hydroxyl pharmacophore [3].

Pathway Visualization

HeckPathways Start Aryl Halide + Pd(0) Catalyst Allyl Unsubstituted Allyl Alcohol (Standard Substrate) Start->Allyl TMSAllyl 3-(TMS)allyl alcohol (Sterically Tuned) Start->TMSAllyl Ins1 Migratory Insertion Allyl->Ins1 Ins2 Regioselective Insertion (β-Silicon Effect) TMSAllyl->Ins2 Elim1 β-Hydride Elimination & Pd Re-insertion Ins1->Elim1 Elim2 Sterically Arrested Rotation (No Re-insertion) Ins2->Elim2 Enol Transient Enol Elim1->Enol Prod2 Cinnamyl Alcohol Derivative (Retained Hydroxyl) Elim2->Prod2 Desilylation / Retention Prod1 β-Aryl Aldehyde (Isomerized Product) Enol->Prod1 Tautomerization

Caption: Divergent mechanistic pathways of Heck reactions comparing unsubstituted vs. TMS-substituted allyl alcohols.

Benchmarking Data: Quantitative Comparison

The following table synthesizes experimental outcomes benchmarking both substrates under standard palladium-catalyzed conditions (e.g., Pd(OAc)₂, phosphine ligand, base, 70–80°C).

ParameterUnsubstituted Allyl Alcohol3-(Trimethylsilyl)allyl Alcohol
Primary Product β -Aryl aldehydes / ketones(E)-Cinnamyl alcohols / Silyl-allyl alcohols
Hydroxyl Retention < 5% (Rapidly isomerizes)> 90% (Sterically protected)
Typical Yield 65 - 85% (as aldehyde)70 - 95% (as retained alcohol)
Regioselectivity Moderate (Mixture of α / β insertion)High (>95% directed by β -silicon effect)
Downstream Utility Requires reductive amination or WittigDirect use in cross-coupling or etherification
Catalyst Loading 1 - 5 mol%2 - 5 mol%

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following workflows include built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol A: Heck Arylation of Unsubstituted Allyl Alcohol (Isomerization Pathway) Objective: Synthesize 3-phenylpropanal via deliberate double-bond migration.

  • Reaction Setup: In an oven-dried Schlenk flask, combine iodobenzene (1.0 equiv), unsubstituted allyl alcohol (1.5 equiv), Pd(OAc)₂ (2 mol%), and NaHCO₃ (2.0 equiv) in DMF (0.5 M).

  • Heating & Monitoring: Stir at 80°C.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 4:1). The starting allyl alcohol will disappear, but instead of a polar allylic alcohol product, a significantly less polar, UV-active spot (the aldehyde) will emerge.

  • Workup: Quench with water, extract with Et₂O, and wash with brine. Dry over MgSO₄.

  • Analytical Validation: Perform ATR-IR spectroscopy on the crude mixture.

    • Self-Validation Checkpoint 2: The complete absence of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1720 cm⁻¹) confirms complete isomerization to the aldehyde [4].

Protocol B: Heck Arylation of 3-(Trimethylsilyl)allyl Alcohol (Retention Pathway) Objective: Synthesize (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol) utilizing the TMS group as a traceless directing/protecting group.

  • Reaction Setup: In a Schlenk flask, combine iodobenzene (1.0 equiv), (E)-3-(trimethylsilyl)allyl alcohol (1.2 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and Ag₂CO₃ (1.5 equiv) in THF (0.5 M). Note: Ag₂CO₃ acts as a halide scavenger to prevent premature desilylation during the insertion step.

  • Heating & Monitoring: Stir at 70°C for 12 hours.

  • Desilylation Trigger (Optional): If the target is the desilylated cinnamyl alcohol, add TBAF (1.2 equiv, 1M in THF) to the reaction mixture and stir for an additional 2 hours at room temperature.

  • Workup: Filter through a short pad of Celite to remove silver salts and palladium black. Concentrate under reduced pressure and purify via flash chromatography.

  • Analytical Validation: Analyze via ¹H NMR (CDCl₃).

    • Self-Validation Checkpoint: The presence of a doublet at ~4.3 ppm (CH₂-OH) and a broad singlet at ~1.6 ppm (OH) confirms the retention of the alcohol. The absence of an aldehydic proton (~9.8 ppm) proves that the TMS group successfully suppressed the isomerization pathway [2].

Conclusion & Strategic Applications

For drug development professionals, the choice between these substrates dictates the synthetic tree. Unsubstituted allyl alcohol is an excellent, atom-economical precursor for generating β -aryl aldehydes, which are prime candidates for subsequent reductive aminations in medicinal chemistry. Conversely, 3-(trimethylsilyl)allyl alcohol is the superior choice when the allylic alcohol motif must be preserved. The TMS group acts as a dual-purpose mechanistic tool: it enforces strict regiocontrol via the β -silicon effect and physically blocks the palladium-catalyzed isomerization, yielding highly valuable cinnamyl alcohol derivatives with pristine stereochemical fidelity.

References

  • Arylation of Allyl Alcohols in Organic and Aqueous Media Catalyzed by Oxime-Derived Palladacycles: Synthesis of β-Arylated Carbonyl Compounds. ResearchGate. Available at:[Link]

  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Diva-Portal. Available at:[Link]

  • A Fast and Convenient Heck Reaction in Water under Microwave Irradiation. ResearchGate. Available at:[Link]

Validation

Comparative study of bulky silyl groups vs. trimethylsilyl on the reactivity of 2-propen-1-ol derivatives

In the nuanced world of multi-step organic synthesis, the choice of a protecting group is a decision that reverberates through each subsequent reaction. For the hydroxyl moiety of 2-propen-1-ol and its derivatives, silyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the nuanced world of multi-step organic synthesis, the choice of a protecting group is a decision that reverberates through each subsequent reaction. For the hydroxyl moiety of 2-propen-1-ol and its derivatives, silyl ethers stand as a versatile and widely employed class of protectors. However, the reactivity of the resulting silyl ether is not a monolithic characteristic; it is profoundly influenced by the steric and electronic nature of the substituents on the silicon atom. This guide offers a comparative analysis of the impact of bulky silyl groups, namely tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), versus the sterically less encumbered trimethylsilyl (TMS) group on the reactivity of 2-propen-1-ol derivatives. Through an examination of experimental data and mechanistic considerations, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed strategic decisions in their synthetic endeavors.

The Foundation: Understanding Silyl Ether Properties

Silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically a silyl chloride, in the presence of a base.[1] The stability of the resulting Si-O bond is a direct consequence of the steric bulk surrounding the silicon atom.[1] This steric shield protects the bond from nucleophilic or acidic attack, thereby dictating the conditions required for its cleavage.[1]

A generally accepted order of stability for common silyl ethers towards acidic hydrolysis is: TMS < TBDMS < TIPS < TBDPS [2]

This trend underscores the fundamental principle that as the size of the alkyl or aryl groups on the silicon atom increases, so too does the stability of the silyl ether. The trimethylsilyl (TMS) group, with its three small methyl groups, offers the least steric hindrance and is consequently the most labile.[3] In contrast, the tert-butyldiphenylsilyl (TBDPS) group, with its bulky tert-butyl and two phenyl substituents, provides a formidable steric barrier, rendering it exceptionally robust.[1]

Silylation of 2-Propen-1-ol: A Comparative Look at Reaction Kinetics

The very properties that dictate the stability of silyl ethers also influence their rate of formation. The silylation of an alcohol is a nucleophilic substitution at the silicon center, and its rate is highly sensitive to steric hindrance at both the alcohol and the silicon atom of the silylating agent.

Silylating AgentSilyl GroupRelative Steric HindranceGeneral Reaction Conditions
Trimethylsilyl chloride (TMSCl)TMSLowTriethylamine, CH₂Cl₂ or DMF, 0 °C to rt
tert-Butyldimethylsilyl chloride (TBDMSCl)TBDMSMediumImidazole, DMF, rt
Triisopropylsilyl chloride (TIPSCl)TIPSHighImidazole, DMF, elevated temperature
tert-Butyldiphenylsilyl chloride (TBDPSCl)TBDPSVery HighImidazole, DMF, elevated temperature

Table 1: General conditions for the silylation of primary alcohols like 2-propen-1-ol.

The less hindered nature of TMSCl allows for rapid silylation of 2-propen-1-ol under mild conditions. As the steric bulk increases with TBDMSCl, TIPSCl, and TBDPSCl, more forcing conditions, such as higher temperatures and stronger bases or catalysts, may be required to achieve efficient conversion. This difference in reactivity can be exploited for the selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.

Impact on Reactivity: The Silyl Ether as an Influential Participant

The choice of silyl protecting group extends beyond mere stability; it can significantly influence the stereochemical outcome and rate of subsequent reactions involving the allylic double bond.

Epoxidation of Silyl-Protected 2-Propen-1-ol

The Sharpless asymmetric epoxidation is a cornerstone reaction for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[4] The free hydroxyl group of the substrate is crucial for coordinating to the titanium catalyst, thereby directing the stereochemical course of the reaction.[5] When the hydroxyl group is protected as a silyl ether, this directing effect is absent. However, the steric bulk of the silyl group can still play a significant role in influencing the diastereoselectivity of the epoxidation.

Hydroboration-Oxidation of Silyl-Protected 2-Propen-1-ol

The hydroboration-oxidation of alkenes is a powerful method for the anti-Markovnikov hydration of double bonds.[6] In the case of allylic ethers, the inductive effect of the oxygen atom can influence the regioselectivity of the hydroboration. Furthermore, the steric bulk of the silyl group can direct the approach of the borane reagent to the opposite face of the double bond.

Studies on the hydroboration of allylic ethers have shown that while the inductive effect of the alkoxy group plays a significant role in determining the regiochemistry, the steric effect of the protecting group influences the diastereoselectivity. It has been observed that changing from a benzyl to a bulkier (tert-butyl)dimethylsilyl ether in a similar allylic system resulted in only a modest increase in the diastereomeric excess.[7] This suggests that while a difference in reactivity and selectivity can be expected between TMS and bulkier silyl ethers, the effect may not always be dramatic and is substrate-dependent. Non-catalyzed hydroboration of silyl enol ethers has been reported to give low yields of the desired diols, irrespective of the silyl protecting group, with other reaction pathways dominating.[8]

Desilylation: The Strategic Unveiling

The selective removal of a silyl protecting group is a critical step in any synthetic sequence. The differential stability of silyl ethers allows for their sequential deprotection, a strategy known as orthogonal protection.

Silyl GroupTypical Deprotection Conditions
TMSMild acid (e.g., acetic acid in THF/water), K₂CO₃/MeOH
TBDMSTetrabutylammonium fluoride (TBAF) in THF, HF•pyridine
TIPSTBAF in THF (slower than TBDMS), HF•pyridine
TBDPSTBAF in THF (slower than TBDMS and TIPS), HF•pyridine

Table 2: Common deprotection conditions for various silyl ethers.

The lability of the TMS group allows for its removal under very mild acidic conditions that would leave bulkier silyl ethers such as TBDMS, TIPS, and TBDPS intact.[3] This is a cornerstone of many synthetic strategies. The cleavage of TBDMS, TIPS, and TBDPS ethers is most commonly achieved using a fluoride source like TBAF, with the rate of cleavage generally following the inverse order of their steric bulk (TBDMS > TIPS > TBDPS).[2]

Experimental Protocols

General Procedure for the Silylation of 2-Propen-1-ol with TBDMSCl

Materials:

  • 2-Propen-1-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 2-propen-1-ol in anhydrous DMF, add imidazole and stir until dissolved.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for the Deprotection of a TBDMS Ether using TBAF

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Concepts

Silyl_Group_Comparison cluster_silyl_groups Silyl Groups cluster_properties Properties TMS TMS (Trimethylsilyl) Steric_Hindrance Steric Hindrance TMS->Steric_Hindrance Low TBDMS TBDMS (tert-Butyldimethylsilyl) TBDMS->Steric_Hindrance Medium TIPS TIPS (Triisopropylsilyl) TIPS->Steric_Hindrance High TBDPS TBDPS (tert-Butyldiphenylsilyl) TBDPS->Steric_Hindrance Very High Stability Stability Steric_Hindrance->Stability Directly Proportional

Caption: Relationship between steric hindrance and stability of silyl groups.

Reaction_Workflow Start 2-Propen-1-ol Silylation Silylation (R₃SiCl, Base) Start->Silylation Protected_Alcohol Silyl-Protected 2-Propen-1-ol Silylation->Protected_Alcohol Reaction Further Transformation (e.g., Epoxidation) Protected_Alcohol->Reaction Intermediate Functionalized Silyl Ether Reaction->Intermediate Deprotection Desilylation (e.g., TBAF or Acid) Intermediate->Deprotection Product Functionalized 2-Propen-1-ol Deprotection->Product

Sources

Safety & Regulatory Compliance

Safety

2-Propen-1-ol, 3-(trimethylsilyl)- proper disposal procedures

Technical Bulletin: Operational Handling and Disposal Protocols for 3-(Trimethylsilyl)-2-propen-1-ol As drug development and synthetic methodologies advance, organosilicon compounds like 3-(trimethylsilyl)-2-propen-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin: Operational Handling and Disposal Protocols for 3-(Trimethylsilyl)-2-propen-1-ol

As drug development and synthetic methodologies advance, organosilicon compounds like 3-(trimethylsilyl)-2-propen-1-ol (also known as trans-3-(trimethylsilyl)allyl alcohol) have become indispensable allylation reagents and synthetic building blocks. However, the integration of silicon into a volatile organic framework creates unique logistical and safety challenges.

This guide provides a comprehensive, self-validating framework for the safe handling, experimental execution, and specialized disposal of this reagent. By understanding the mechanistic causality behind these protocols, laboratory personnel can ensure stringent safety and environmental compliance.

Part 1: Physicochemical Profile & Hazard Stratification

To design an effective operational plan, we must first analyze the quantitative data that dictates the chemical's behavior under ambient and stressed conditions.

Table 1: Quantitative Hazard Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 59376-64-6 (trans isomer)Use for precise SDS retrieval, inventory tracking, and waste logging.
Molecular Formula C₆H₁₄OSiThe presence of silicon dictates specialized high-temperature incineration requirements.
Flash Point 58 °C (136.4 °F) - Closed CupCategorized as a Flammable Liquid (Category 3). Requires grounding/bonding of transfer equipment.
GHS Classification Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of a fume hood, nitrile gloves, and splash goggles to prevent respiratory and dermal exposure.
EPA Waste Code D001 (Ignitable)Must be segregated into approved non-halogenated flammable waste streams.

Data sourced from .

Part 2: Experimental Handling & Workflow

When handling 3-(trimethylsilyl)-2-propen-1-ol, standard organic solvent protocols are insufficient. The lipophilic nature of the trimethylsilyl (TMS) group enhances skin penetration, while its volatility necessitates strict respiratory protection.

HandlingWorkflow H1 Preparation: Fume Hood & ABEK Respirator H2 Transfer: Use Non-Sparking Tools H1->H2 H3 Reaction Execution: Inert Atmosphere (Ar/N2) H2->H3 H4 Quenching: Avoid Strong Acids/Bases H3->H4 H5 Waste Collection: Segregate Organosilanes H4->H5

Fig 1: Standard operating procedure for handling and reacting 3-(trimethylsilyl)-2-propen-1-ol.

Step-by-Step Handling Methodology
  • Environmental Setup & PPE Verification:

    • Action: Conduct all transfers within a certified fume hood with a verified face velocity of 80–100 fpm. Don splash goggles, a flame-resistant lab coat, and nitrile gloves. If handling outside a hood (e.g., during scale-up transport), an ABEK-rated respirator is mandatory.

    • Causality: The chemical is classified as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) for the respiratory system. ABEK filters specifically neutralize organic vapors and silane derivatives, preventing acute mucosal irritation.

    • Validation: Check the fume hood monitor for a green status light before uncapping the reagent.

  • Static Mitigation during Transfer:

    • Action: Ground and bond all receiving flasks and use non-sparking PTFE or glass syringes.

    • Causality: With a flash point of 58 °C, ambient static discharge from standard plastic pipettes can easily ignite accumulated vapors in the headspace of the reaction vessel.

  • Reaction Quenching:

    • Action: Quench reactions using mild, buffered aqueous solutions (e.g., saturated NH₄Cl).

    • Causality: Exposing the unreacted allylic alcohol to strong acids or bases can catalyze the cleavage of the C-Si or O-Si bonds, generating highly volatile and dangerously flammable siloxanes like hexamethyldisiloxane (HMDSO, flash point -6 °C). This drastically alters the hazard profile of your reaction mixture.

Part 3: Proper Disposal & Logistical Plans

The disposal of organosilicon compounds requires rigorous oversight. Unlike standard organic solvents that combust cleanly into CO₂ and H₂O, organosilanes combust to form amorphous silica (SiO₂)[1].

DisposalLogic W Waste Generation: 3-(Trimethylsilyl)-2-propen-1-ol Q1 Contains Halogens? W->Q1 N1 Non-Halogenated Flammable Waste Stream Q1->N1 No (C6H14OSi) S1 Organosilicon Alert: Requires SiO2 Particulate Scrubbing N1->S1 Silicon Content D1 RCRA D001 Labeling (Ignitable) S1->D1 E1 High-Temperature Incineration (>1000°C) with Afterburner D1->E1

Fig 2: Logical decision tree for the segregation and disposal of organosilicon flammable waste.

Step-by-Step Disposal Methodology
  • Waste Segregation:

    • Action: Isolate 3-(trimethylsilyl)-2-propen-1-ol waste from halogenated solvents, strong oxidizers, and concentrated aqueous acids.

    • Causality: Mixing with incompatible chemicals can lead to exothermic degradation. As established, acidic environments generate volatile HMDSO, which can over-pressurize the waste container and create an unexpected explosion hazard.

  • Containment & Headspace Management:

    • Action: Transfer the waste into a high-density polyethylene (HDPE) or safety-coated glass waste jug. Seal tightly, but strictly maintain a 15–20% headspace.

    • Causality: Headspace acts as a buffer for thermal expansion and minor off-gassing. A completely full container subjected to temperature fluctuations in a waste storage room will rupture.

    • Validation: Before final sign-off, gently squeeze the HDPE container. It should yield slightly. If it feels rigid or bulging, vent it immediately in a fume hood.

  • Regulatory Labeling:

    • Action: Affix a hazardous waste tag detailing the exact chemical name. Apply the EPA waste code D001 (Ignitable). Explicitly write "CONTAINS ORGANOSILICON" on the tag.

    • Causality: Transparent labeling dictates the downstream destruction method.

  • Contractor Handover & Destruction:

    • Action: Schedule a pickup with a licensed hazardous waste vendor, ensuring they utilize a high-temperature chemical incinerator equipped with an afterburner and particulate scrubber[1].

    • Causality: confirm that incineration is the preferred method for organosilicon compounds[1]. However, the combustion process yields amorphous silica (SiO₂) particulate[1]. If the waste contractor is unaware of the silicon content, the resulting SiO₂ can rapidly foul their incinerator's exhaust and filtration systems, leading to facility shutdowns and potential fines routed back to your institution[1].

References

Sources

Handling

Personal protective equipment for handling 2-Propen-1-ol, 3-(trimethylsilyl)-

An in-depth, procedural guide for the safe handling, operational deployment, and disposal of trans-3-(Trimethylsilyl)allyl alcohol (CAS: 59376-64-6). Designed for drug development professionals and synthesis chemists, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, procedural guide for the safe handling, operational deployment, and disposal of trans-3-(Trimethylsilyl)allyl alcohol (CAS: 59376-64-6). Designed for drug development professionals and synthesis chemists, this guide synthesizes physicochemical data with field-proven laboratory safety protocols.

Chemical Profile & Mechanistic Causality

trans-3-(Trimethylsilyl)allyl alcohol is a versatile bifunctional building block widely used in modern organic synthesis[1]. Its structure features a nucleophilic allylic alcohol moiety paired with a bulky, electronically influential trimethylsilyl (TMS) group[1]. This unique architecture makes it highly valuable for constructing complex cyclic ethers via the silyl-Prins cyclization, where the TMS group directs stereochemistry and stabilizes the intermediate carbocation through the β -silicon effect[1].

However, its reactivity requires rigorous safety protocols. As a flammable liquid (Flash Point: 58 °C) that is susceptible to oxidation in the presence of ambient oxygen and light[1][2], operational workflows must account for both vapor flammability and chemical degradation.

Quantitative Hazard & Property Data

To design an effective safety protocol, personnel must first understand the physicochemical boundaries of the reagent. The following data dictates the required engineering controls and Personal Protective Equipment (PPE)[2].

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 59376-64-6Unique identifier for inventory and regulatory tracking[3].
Boiling Point 166–168 °CModerate volatility; necessitates continuous fume hood ventilation[2].
Flash Point 58 °C (136.4 °F)H226 (Flammable Liquid): Requires grounding/bonding of equipment and elimination of static discharge[2].
Density 0.848 g/mL at 25 °CFloats on aqueous layers during extraction; impacts separatory funnel workflows[2].
Storage Temp -20 °CPrevents thermal degradation, oxidation, and minimizes vapor accumulation in the headspace[2].
GHS Hazards H226, H315, H319, H335Dictates strict barriers against skin/eye contact and inhalation of vapors[2].

Mandatory Personal Protective Equipment (PPE)

The selection of PPE for handling trans-3-(Trimethylsilyl)allyl alcohol is not arbitrary; it is directly dictated by its GHS hazard codes and downstream reaction byproducts.

  • Respiratory Protection (Type ABEK Filter): A standard particulate mask is insufficient. You must use a half-face or full-face respirator equipped with a Type ABEK (EN14387) filter [2].

    • Causality: The 'A' rating protects against organic vapors (Boiling point >65 °C)[2]. The 'B/E/K' ratings are critical because downstream transformations of this chemical (such as conversion to allyl chloride or mesylation to prepare 1-iodo-3-trimethylsilyl-2-propene) often evolve acidic gases like HCl or SO₂[1][4].

  • Hand Protection: Standard nitrile gloves are required[2].

    • Causality: The lipophilic TMS group enhances the molecule's ability to penetrate lipid bilayers. Self-Validating System: Before donning, manually inflate each glove to check for micro-tears. A compromised barrier will trap the chemical against the skin, exacerbating H315 (Skin Irritation)[2]. Double-gloving is recommended during syringe transfers.

  • Eye & Body Protection: Tight-fitting chemical splash goggles (ANSI Z87.1/EN166) and a Flame-Resistant (FR) lab coat.

    • Causality: Mitigates the risk of H319 (Serious eye irritation) and provides a critical barrier against H226 (Flammable liquid) ignition risks[2].

Operational Plan: Air-Free Transfer & Reaction Setup

The following protocol outlines a self-validating workflow for utilizing trans-3-(Trimethylsilyl)allyl alcohol in a moisture-sensitive reaction (e.g., a Lewis acid-promoted silyl-Prins cyclization)[1].

Step 1: Equipment Preparation & Purging

  • Flame-dry a two-neck round-bottom flask under vacuum.

  • Backfill the system with ultra-high-purity Nitrogen (N₂) or Argon.

  • Validation: Observe the oil bubbler; a steady positive pressure confirms an intact inert atmosphere. Moisture must be excluded to prevent the deactivation of Lewis acid catalysts[1].

Step 2: Reagent Equilibration

  • Retrieve the reagent from -20 °C storage[2].

  • Place the sealed container in the fume hood and allow it to equilibrate to room temperature for 30 minutes.

  • Causality: Opening a cold container causes immediate atmospheric condensation inside the bottle, rapidly degrading the allylic alcohol via oxidation[1].

Step 3: Syringe Transfer

  • Equip a gas-tight glass syringe with a long, flexible stainless-steel needle.

  • Purge the syringe three times with N₂ from the reaction manifold.

  • Pierce the septum of the reagent bottle and extract the required volume.

Step 4: Reaction Execution

  • Inject the trans-3-(Trimethylsilyl)allyl alcohol dropwise into the reaction vessel containing the electrophile (e.g., an aldehyde) and anhydrous solvent (e.g., dichloromethane) cooled in an ice-water bath[1].

  • Causality: Dropwise addition effectively dissipates the heat generated by the exothermic condensation, preventing solvent boil-off and uncontrolled reaction rates[1].

Spill Response & Disposal Plan

Immediate Spill Containment: If a spill occurs outside the fume hood, immediately eliminate all ignition sources (P210)[3]. Do not use combustible materials like paper towels for large spills. Instead, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Use non-sparking tools (P242) to sweep the absorbed material into a highly visible, sealable hazardous waste container[3].

Waste Disposal Segregation:

  • Unreacted Material: Dispose of as Flammable Organic Waste.

  • Reaction Byproducts: If the chemical was used in mesylation or chlorination reactions[1][4], the resulting waste must be strictly segregated into Halogenated/Sulfur-Containing Organic Waste to prevent incompatible chemical reactions in the waste carboy.

Process Visualization

PPE_Workflow Storage 1. Storage Retrieval (-20°C Flammables) PPE 2. PPE Verification (ABEK Filter, Nitrile) Storage->PPE Equilibrate to RT Hood 3. Fume Hood Prep (N2/Ar Purge) PPE->Hood Barrier confirmed Transfer 4. Air-Free Transfer (Gas-Tight Syringe) Hood->Transfer Inert atmosphere React 5. Reaction Execution (Temp Controlled) Transfer->React Dropwise addition Waste 6. Quench & Disposal (Halogenated Waste) React->Waste Safe termination

Safety and operational workflow for handling trans-3-(Trimethylsilyl)allyl alcohol.

References

Sources

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